XM462
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H51NO3S |
|---|---|
分子量 |
445.7 g/mol |
IUPAC 名称 |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI 键 |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
手性 SMILES |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of XM462
For Researchers, Scientists, and Drug Development Professionals
Abstract
XM462 is a synthetic, cell-permeable small molecule inhibitor of the enzyme dihydroceramide desaturase 1 (Des1), a critical component of the de novo sphingolipid biosynthesis pathway. By blocking the conversion of dihydroceramide to ceramide, this compound induces the accumulation of dihydroceramides and a concurrent depletion of downstream ceramides and complex sphingolipids. Analogs of this compound have also been shown to exhibit inhibitory activity against acid ceramidase (ASAH1), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This dual inhibitory action disrupts sphingolipid metabolism, leading to alterations in cellular processes such as cell viability and apoptosis. This document provides a detailed overview of the mechanism of action of this compound and its analogs, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to Sphingolipid Metabolism and Key Enzymatic Targets
Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as bioactive molecules involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses. The metabolic network of sphingolipids is complex, with the central molecule, ceramide, being at the heart of numerous anabolic and catabolic pathways.
Dihydroceramide Desaturase 1 (Des1)
Dihydroceramide desaturase 1 (also known as DEGS1 or Des1) is an essential enzyme located in the endoplasmic reticulum. It catalyzes the introduction of a trans double bond at the C4-C5 position of the sphingoid backbone of dihydroceramide to produce ceramide. This conversion is a pivotal step in the de novo synthesis of ceramides and all downstream complex sphingolipids, including sphingomyelin and glycosphingolipids. Inhibition of Des1 leads to an accumulation of various dihydroceramide species and a reduction in the levels of their corresponding ceramides.
Acid Ceramidase (ASAH1)
Acid ceramidase (ASAH1) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. This catabolic process is a key component of the sphingolipid salvage pathway. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell survival, proliferation, and migration. By regulating the balance between ceramide, sphingosine, and S1P, ASAH1 plays a critical role in determining cell fate.
Mechanism of Action of this compound and its Analogs
This compound is a dihydroceramide analog where the C5 methylene group of the sphinganine moiety has been replaced by a sulfur atom. This structural modification allows it to act as a mechanism-based inhibitor of dihydroceramide desaturase.
Inhibition of Dihydroceramide Desaturase 1
The primary mechanism of action of this compound is the inhibition of Des1. By binding to the enzyme, this compound prevents the desaturation of endogenous dihydroceramides. This leads to a significant accumulation of dihydroceramides within the cell and a corresponding decrease in the cellular pool of ceramides.
Dual Inhibition by this compound Analogs
Studies on 3-deoxy-3,4-dehydro analogs of this compound have revealed a dual inhibitory profile. These analogs not only inhibit Des1 but also demonstrate inhibitory activity against acid ceramidase (ASAH1).[1] The potency of inhibition for both enzymes is dependent on the N-acyl moiety of the analog.[1] This dual action further disrupts sphingolipid homeostasis by simultaneously blocking a key step in ceramide synthesis and a critical step in its degradation.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its analogs.
Table 1: Inhibitory Activity of this compound against Dihydroceramide Desaturase 1 (Des1)
| Parameter | Value | Conditions | Source |
| IC50 (in vitro) | 8.2 µM | Rat liver microsomes, 10 µM substrate | [2] |
| IC50 (in situ) | 0.78 µM | Jurkat A3 cells, 10 µM substrate | [2] |
| Ki | 2 µM | In vitro, mixed-type inhibition (α=0.83) | [2] |
Table 2: Biological Effects of this compound Analogs
| Compound | Target Cell Line | Effect | Potency | Source |
| RBM2-1B | A549, HCT116 | Reduction in cell viability | Similar to RBM2-1D | [1] |
| RBM2-1D | A549, HCT116 | Reduction in cell viability | Similar to RBM2-1B | [1] |
| RBM2-1B | HCT116 | Induction of apoptosis | Similar to C8-Cer | [1] |
| RBM2-1D | HCT116 | Induction of apoptosis | Similar to C8-Cer | [1] |
Note: Specific IC50 values for the inhibition of Des1 and ASAH1 by the this compound analogs, and the quantitative data for the reduction in cell viability in A549 and HCT116 cells, are not available in the public domain abstracts and require access to the full-text publication.
Signaling Pathways
The inhibition of Des1 and ASAH1 by this compound and its analogs perturbs the sphingolipid metabolic pathway, leading to downstream cellular effects.
References
XM462 as a Dihydroceramide Desaturase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of XM462, a potent inhibitor of dihydroceramide desaturase (DEGS), a critical enzyme in the de novo ceramide biosynthesis pathway. By preventing the conversion of dihydroceramide to ceramide, this compound induces the accumulation of dihydroceramides, leading to various cellular effects, including the induction of autophagy and apoptosis. This document details the mechanism of action of this compound, its inhibitory kinetics, and its effects on cellular processes. Furthermore, it provides detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate understanding and future research in the field of sphingolipid metabolism and its therapeutic targeting.
Introduction to Dihydroceramide Desaturase and the Role of this compound
The de novo synthesis of ceramides is a fundamental cellular process, culminating in the introduction of a 4,5-trans-double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DEGS), primarily DEGS1.[1][2] This final step is crucial as ceramides and dihydroceramides are not merely structural lipids but also bioactive molecules involved in signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis.[3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4]
This compound is a mechanism-based inhibitor of DEGS1, designed as a dihydroceramide analog where the C5 methylene group of the sphinganine backbone is replaced by a sulfur atom.[1][5] This structural modification allows this compound to effectively inhibit the desaturase, leading to an accumulation of endogenous dihydroceramides and a concurrent decrease in ceramide levels.[5] The modulation of the dihydroceramide/ceramide ratio by this compound has been shown to trigger cellular responses such as autophagy and a reduction in cell viability, making it a valuable tool for studying sphingolipid signaling and a potential therapeutic agent.[5][6]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been characterized both in vitro and in cell-based assays. The following tables summarize the key quantitative data available for this compound and its comparison with other known DEGS1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Experimental System | Substrate Concentration | Reference |
| IC50 | 8.2 µM | Rat Liver Microsomes | 10 µM | [1][5] |
| Ki | 2 µM | Rat Liver Microsomes | N/A | [5][7] |
| α | 0.83 | Rat Liver Microsomes | N/A | [1][5] |
| Inhibition Type | Mixed-type | Rat Liver Microsomes | N/A | [1][5] |
Table 2: Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.78 µM | Cultured Cells | [5] |
Mechanism of Action and Signaling Pathways
This compound acts as a mixed-type inhibitor of dihydroceramide desaturase.[1][5] This mode of inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The consequence of this inhibition is a bottleneck in the de novo ceramide synthesis pathway, leading to the accumulation of dihydroceramides.
The accumulation of dihydroceramides is not a passive event; these molecules are now recognized as bioactive lipids that can initiate distinct signaling cascades. One of the key downstream effects of dihydroceramide accumulation induced by this compound is the induction of autophagy.[6][7] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which can have both pro-survival and pro-death roles depending on the cellular context.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other DEGS inhibitors.
Dihydroceramide Desaturase Activity Assay (In Vitro)
This protocol is adapted from methodologies using rat liver microsomes and a radiolabeled substrate.[2][8]
Materials:
-
Rat liver microsomes
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (Tritiated C8-dhCer)
-
Unlabeled C8-dhCer
-
NADH
-
Bovine Serum Albumin (BSA)
-
This compound or other inhibitors
-
Scintillation cocktail and vials
-
Trichloroacetic acid (TCA)
Procedure:
-
Preparation of Microsomes: Prepare rat liver microsomes as previously described.[2] Briefly, homogenize rat liver in sucrose buffer, centrifuge to remove debris, and then ultracentrifuge the supernatant to pellet the microsomes. Resuspend the microsomal pellet in potassium phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Rat liver microsomes (100 µg of protein)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADH (125 µM)
-
BSA (to complex the substrate)
-
Tritiated C8-dhCer (e.g., 2 nM) and varying concentrations of unlabeled C8-dhCer for kinetic studies.
-
This compound at various concentrations (or vehicle control).
-
-
Incubation: Pre-incubate the mixture with the inhibitor for a specified time (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the substrate. Incubate for a defined period (e.g., 20-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.
-
Separation of Tritiated Water: Separate the tritiated water formed during the desaturation reaction from the labeled substrate using a suitable method, such as column chromatography or phase separation.
-
Quantification: Measure the radioactivity of the aqueous phase containing the tritiated water using a liquid scintillation counter.
-
Data Analysis: Calculate the enzyme activity as the rate of tritiated water formation per unit of time and protein concentration. For inhibition studies, plot the activity against the inhibitor concentration to determine the IC50.
Quantification of Dihydroceramides and Ceramides by LC-MS/MS
This protocol provides a general framework for the analysis of endogenous sphingolipids in cultured cells treated with this compound.[5]
Materials:
-
Cultured cells (e.g., Jurkat A3)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards (e.g., C17:0 ceramide and C17:0 dihydroceramide)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment: Culture Jurkat A3 cells in appropriate media. Treat cells with this compound at the desired concentrations for a specified time. Include a vehicle-treated control.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and resuspend in a known volume of PBS. Lyse the cells by sonication.
-
Lipid Extraction:
-
To the cell lysate, add the internal standards.
-
Perform a Bligh-Dyer extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide and dihydroceramide species and the internal standards should be used.
-
-
Data Analysis: Quantify the amount of each lipid species by comparing the peak area to that of the corresponding internal standard. Normalize the lipid levels to the total protein content or cell number.
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of Jurkat A3 cells.[5]
Materials:
-
Jurkat A3 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed Jurkat A3 cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Counting:
-
Harvest the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition: (Number of viable cells / Total number of cells) x 100.
Conclusion
This compound is a well-characterized inhibitor of dihydroceramide desaturase that serves as an invaluable tool for probing the biological functions of dihydroceramides and the consequences of their accumulation. Its mixed-type inhibition of DEGS1 effectively blocks ceramide synthesis, leading to significant alterations in the cellular sphingolipidome and triggering downstream signaling events such as autophagy. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting DEGS1 with inhibitors like this compound in various disease contexts. Continued investigation into the precise molecular mechanisms governed by the dihydroceramide/ceramide ratio will undoubtedly open new avenues for drug development.
References
- 1. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 2. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further characterization of rat dihydroceramide desaturase: tissue distribution, subcellular localization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of XM462 in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and autophagy. The intricate balance of the sphingolipid metabolic network is critical for maintaining cellular homeostasis, and its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. At a central hub of this network lies the enzyme dihydroceramide desaturase 1 (DES1), which catalyzes the conversion of dihydroceramide to ceramide, a key step in the de novo synthesis of most complex sphingolipids.
XM462 has emerged as a potent and specific mechanism-based inhibitor of DES1.[1][2] Its unique structure, featuring a sulfur atom in place of the C5 methylene group of the sphinganine backbone, allows it to effectively block the desaturation of dihydroceramide.[1] This inhibition leads to the accumulation of dihydroceramides and a concurrent depletion of downstream ceramides and complex sphingolipids, thereby providing a powerful tool to dissect the distinct biological roles of these lipid species. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in sphingolipid metabolism studies, and a summary of its observed effects on cellular processes.
Core Concepts: Sphingolipid Metabolism and the Role of DES1
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramide. DES1 then introduces a critical double bond into the sphingoid backbone of dihydroceramide to form ceramide. Ceramide serves as a central precursor for the synthesis of a vast array of complex sphingolipids, including sphingomyelin, glucosylceramide, and lactosylceramide.
Diagram: Simplified de novo Sphingolipid Biosynthesis Pathway
Caption: The de novo sphingolipid synthesis pathway highlighting the central role of DES1 and its inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against DES1 in various experimental systems. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Experimental System | Substrate Concentration | Reference |
| IC50 | 8.2 µM | Rat liver microsomes | 10 µM | [2] |
| IC50 | 0.78 µM | Cultured cells (unspecified) | 10 µM | [2] |
| IC50 | 0.43 µM | Human leukemia Jurkat A3 cells | Not specified | [2] |
| Ki | 2 µM | In vitro | Not specified | [2] |
| α | 0.83 | In vitro (Mixed-type inhibition) | Not specified | [2] |
Experimental Protocols
Dihydroceramide Desaturase (DES1) Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring DES1 activity using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
N-octanoyl-sphinganine (C8-dihydroceramide) substrate
-
This compound (or other inhibitors)
-
NADH
-
Bovine Serum Albumin (fatty acid-free)
-
Phosphate buffer (pH 7.4)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and bovine serum albumin.
-
Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the C8-dihydroceramide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding ice-cold lipid extraction solvents.
-
Extract the lipids from the reaction mixture.
-
Analyze the levels of the product, N-octanoyl-sphingosine (C8-ceramide), and the remaining substrate using LC-MS/MS.
-
Calculate the enzyme activity based on the amount of product formed.
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells, such as Jurkat A3 cells, with this compound.
Materials:
-
Jurkat A3 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus
Procedure:
-
Culture Jurkat A3 cells in complete culture medium to the desired density.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., viability assays, lipid extraction, protein analysis).
Sphingolipid Extraction and Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of sphingolipids from cultured cells.
Materials:
-
Cell pellet
-
Internal standards (e.g., C17-sphinganine, C17-ceramide)
-
Extraction solvents (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system with a C18 column
Procedure:
-
Resuspend the cell pellet in a suitable buffer.
-
Add a known amount of internal standards to the cell suspension.
-
Perform lipid extraction using a single-phase or two-phase extraction method. A common method involves the addition of a mixture of isopropanol, ethyl acetate, and water, followed by vortexing and centrifugation.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using a C18 column with an appropriate gradient of mobile phases.
-
Detect and quantify the sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the results to the internal standards and the initial cell number or protein content.
Cellular Effects of this compound-Mediated DES1 Inhibition
Inhibition of DES1 by this compound leads to a significant shift in the cellular sphingolipid profile, primarily characterized by the accumulation of dihydroceramides. This alteration triggers a cascade of downstream cellular events.
Diagram: Cellular Consequences of this compound Treatment
Caption: Logical workflow of the cellular effects induced by this compound, from enzyme inhibition to downstream signaling and reduced cell viability.
Induction of Autophagy
The accumulation of dihydroceramides following treatment with DES1 inhibitors like this compound has been shown to be a potent trigger for autophagy.[1] While the precise molecular mechanisms are still under investigation, it is believed that dihydroceramides can induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and subsequent autophagic pathways.
Induction of Apoptosis and Reduction in Cell Viability
Treatment with this compound has been demonstrated to reduce cell viability in various cancer cell lines, including Jurkat A3 cells.[2] This cytotoxic effect is linked to the induction of apoptosis. The accumulation of dihydroceramides, and the concomitant decrease in pro-survival ceramides, can disrupt mitochondrial function and activate caspase cascades, ultimately leading to programmed cell death. Analogs of this compound have also been shown to induce apoptotic cell death.[3]
Metabolism of this compound
In vitro studies have shown that this compound can be metabolized by cells into several derivatives. These include its 1-glucosyl and 1-phosphocholine derivatives, as well as products of N-deacylation and subsequent re-acylation with other fatty acids like palmitoyl and stearoyl groups.[2] Understanding the metabolism of this compound is crucial for interpreting experimental results and for any potential therapeutic development.
In Vivo Studies and Clinical Development
To date, publicly available information on in vivo studies of this compound in animal models is limited. Consequently, data on its pharmacokinetics, biodistribution, and potential toxicity in a whole-organism context are not yet well-established. There is no evidence of this compound having entered clinical trials. This highlights a critical gap in the current understanding of this compound and represents a key area for future research to explore its therapeutic potential.
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for researchers studying the intricate roles of sphingolipids in cellular physiology and pathology. Its specific inhibition of DES1 allows for the precise manipulation of the balance between dihydroceramides and ceramides, enabling a deeper understanding of their distinct signaling functions. The ability of this compound to induce autophagy and apoptosis in cancer cells suggests its potential as a lead compound for the development of novel anti-cancer therapeutics.
Future research should focus on elucidating the detailed molecular pathways by which dihydroceramide accumulation triggers downstream cellular responses. Furthermore, comprehensive in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in preclinical models. Such studies will be critical in determining the translational potential of targeting DES1 with inhibitors like this compound for the treatment of cancer and other diseases characterized by dysregulated sphingolipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
XM462: A Technical Guide to its Application in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XM462 is a potent inhibitor of the enzyme dihydroceramide desaturase (DES1), a critical component in the de novo synthesis of ceramides. By blocking this enzyme, this compound induces the accumulation of dihydroceramides within cancer cells, triggering a cascade of cellular stress responses that ultimately lead to apoptotic cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for its investigation in a research setting. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study of cancer cell apoptosis and the development of novel therapeutic strategies.
Introduction to this compound and Sphingolipid Metabolism in Cancer
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a hallmark of many cancers.
This compound is a small molecule inhibitor that targets dihydroceramide desaturase (DES1), the enzyme responsible for converting dihydroceramide to ceramide, a key step in the de novo sphingolipid synthesis pathway. Inhibition of DES1 by this compound leads to the accumulation of the substrate, dihydroceramide. While initially considered an inert precursor, recent research has demonstrated that the accumulation of dihydroceramides can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger downstream signaling pathways that promote apoptosis and autophagy.[1][2][3]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of dihydroceramide desaturase 1 (DES1). This inhibition disrupts the normal sphingolipid biosynthesis pathway, leading to a buildup of dihydroceramides and a depletion of downstream ceramides.
Signaling Pathways Activated by this compound-Induced Dihydroceramide Accumulation
The accumulation of dihydroceramides initiates a cellular stress response, primarily centered on the endoplasmic reticulum (ER). This can trigger the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][4] Key signaling events include:
-
ER Stress and the Unfolded Protein Response (UPR): Dihydroceramide accumulation is sensed as a stress signal by the ER, leading to the activation of the three main UPR branches: PERK, IRE1α, and ATF6.[2]
-
Induction of Apoptosis: Chronic UPR activation can lead to the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2]
-
Autophagy: In some cellular contexts, dihydroceramide accumulation has also been shown to induce autophagy, a cellular process of self-digestion that can either promote survival or contribute to cell death.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound and its analogs in cancer cell apoptosis research.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (in vitro) | 8.2 µM | Dihydroceramide desaturase inhibition | [5] |
| IC50 (in cultured cells) | 0.78 µM | Dihydroceramide desaturase inhibition | [5] |
| Ki (in vitro) | 2 µM | Mixed-type inhibition | [5] |
Table 2: Effects of this compound Analogs on Cancer Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| RBM2-1B | A549 (Lung Carcinoma) | ~15 | [6] |
| RBM2-1D | A549 (Lung Carcinoma) | ~15 | [6] |
| RBM2-1B | HCT116 (Colon Carcinoma) | ~10 | [6] |
| RBM2-1D | HCT116 (Colon Carcinoma) | ~10 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cell apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[8]
Dihydroceramide Desaturase (DES) Enzyme Activity Assay
This protocol measures the in vitro activity of DES.[9][10]
Materials:
-
Cell or tissue homogenates (as a source of DES)
-
Radiolabeled substrate (e.g., N-octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine)
-
Unlabeled substrate (N-octanoyl-D-erythro-dihydrosphingosine)
-
NADH
-
C18 columns
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell homogenate, radiolabeled and unlabeled substrate, and NADH in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[9]
-
Stop the reaction and load the mixture onto a C18 column.
-
Collect the eluate, which contains the tritiated water produced during the desaturation reaction.
-
Measure the radioactivity of the eluate using a scintillation counter to determine DES activity.
Quantification of Dihydroceramides by LC-MS/MS
This protocol outlines the measurement of intracellular dihydroceramide levels.[1][11]
Materials:
-
Treated and control cells
-
Internal standard (e.g., C17-dihydroceramide)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest and wash the cells.
-
Perform lipid extraction using a method such as the Bligh-Dyer method, after adding a known amount of internal standard.
-
Dry the lipid extract and reconstitute in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a C18 reversed-phase column.
-
Detect and quantify the different dihydroceramide species using multiple reaction monitoring (MRM) in positive ion mode.
-
Normalize the results to the internal standard and total protein or cell number.
Conclusion
This compound is a valuable research tool for investigating the role of sphingolipid metabolism in cancer cell apoptosis. Its specific inhibition of dihydroceramide desaturase provides a means to manipulate the cellular levels of dihydroceramides and study the downstream consequences, including ER stress, the unfolded protein response, and ultimately, programmed cell death. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting this pathway in cancer. Further investigation into the detailed molecular interactions within the UPR and autophagic pathways triggered by dihydroceramide accumulation will be crucial for the development of novel anti-cancer strategies based on the mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V-FITC/PI apoptosis assay [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Investigating the Biological Effects of DES1 Inhibition with XM462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramide desaturase 1 (DES1), also known as sphingolipid delta(4)-desaturase (DEGS1), is a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] It catalyzes the introduction of a double bond into dihydroceramide to form ceramide, a central hub in sphingolipid metabolism that regulates a multitude of cellular processes including apoptosis, cell proliferation, and differentiation.[1] Given the pivotal role of ceramides in cell fate decisions, DES1 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[1][3]
This technical guide focuses on the biological effects of inhibiting DES1 using XM462, a potent, mechanism-based inhibitor. We will delve into the quantitative aspects of its inhibitory action, detail the experimental protocols for assessing its effects, and visualize the key signaling pathways modulated by its activity.
Data Presentation: Quantitative Analysis of DES1 Inhibitors
The inhibitory potency of this compound and other relevant DES1 inhibitors is summarized below. This data provides a comparative landscape for researchers evaluating different pharmacological tools to modulate DES1 activity.
| Inhibitor | Target | Assay System | IC50 | Ki | Inhibition Type | Reference |
| This compound | Dihydroceramide Desaturase | in vitro (rat liver microsomes) | 8.2 µM | 2 µM | Mixed-type | [4][5][6] |
| This compound | Dihydroceramide Desaturase | Cultured cells (Jurkat A3) | 0.78 µM | - | - | [4][6] |
| Fenretinide (4HPR) | Dihydroceramide Desaturase | in vitro (rat liver microsomes) | 2.32 µM | 8.28 µM | Competitive | [5] |
| GT11 | Dihydroceramide Desaturase | HGC27 cell lysates | 52 nM | - | - | [5] |
| PR280 | Dihydroceramide Desaturase | in vitro | 700 nM | - | - | [7] |
| SKI II | Dihydroceramide Desaturase | in vitro | - | 0.3 µM | Non-competitive | [8] |
| ABC294640 | Dihydroceramide Desaturase | Intact Jurkat cells | 10.2 µM | - | - | [9] |
Biological Effects of DES1 Inhibition by this compound
Inhibition of DES1 by this compound leads to a significant shift in the cellular sphingolipid profile, primarily characterized by the accumulation of dihydroceramides and a concomitant decrease in ceramide levels.[6] This alteration triggers a cascade of downstream biological effects.
Impact on Cell Viability and Apoptosis
Treatment of Jurkat A3 cells with this compound (5 µM for 24 hours) in serum-free medium resulted in reduced cell viability, as determined by the trypan blue exclusion assay.[6] While the precise mechanism of cell death is multifaceted, the modulation of ceramide levels, a known pro-apoptotic lipid, is a key factor.[1] Analogs of this compound have also been shown to induce apoptotic cell death in A549 and HCT116 cell lines.[10]
Induction of Autophagy
Studies have demonstrated a link between DES1 inhibition and the induction of autophagy.[9][11] The accumulation of dihydroceramides upon treatment with DES1 inhibitors, including this compound, has been associated with the promotion of autophagy in gastric carcinoma cells.[9][11] This process is often linked to cell cycle arrest at the G1/S transition.[9]
Modulation of Signaling Pathways
Ablation of DES1 has been shown to paradoxically activate both anabolic and catabolic signaling pathways.[3]
-
Akt/mTOR Pathway: Cells lacking DES1 exhibit a strong activation of the pro-survival and anabolic Akt/mTOR signaling pathway, leading to increased cell size and resistance to apoptosis.[3]
-
AMPK/ULK1 Pathway: Concurrently, DES1 knockout cells show high levels of autophagy, which is driven by the activation of the AMPK/ULK1 pathway. This is attributed to impaired ATP synthesis resulting from decreased expression and activity of electron transport chain complexes.[3]
Experimental Protocols
DES1 Activity Assay (in vitro)
This protocol is adapted from studies using rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
-
N-dodecanoyl-D-erythro-dihydrosphingosine (C12-dhCer, substrate)
-
This compound (or other inhibitors)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, NADH, and BSA in the reaction buffer.
-
Add the DES1 inhibitor (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate, C12-dhCer.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding lipid extraction solvents (e.g., chloroform:methanol 2:1, v/v).
-
Extract the lipids and analyze the conversion of C12-dhCer to C12-Cer using HPLC with fluorescence detection.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular DES1 Activity Assay
This protocol assesses DES1 activity within cultured cells.
Materials:
-
Cultured cells (e.g., Jurkat A3, SKBR3)
-
Cell culture medium
-
This compound (or other inhibitors)
-
C12-dihydro-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphingosine (C12-dhCer-NBD, fluorescent substrate)
-
Lipid extraction solvents
-
LC-MS/MS system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Add the fluorescent substrate, C12-dhCer-NBD, to the cell culture medium and incubate for a further period (e.g., 4 hours).[8]
-
Wash the cells with PBS and harvest.
-
Extract the lipids from the cell pellet.
-
Analyze the levels of the substrate and its product (C12-Cer-NBD) by LC-MS/MS.[12] The ratio of product to substrate is indicative of DES1 activity.
Measurement of Endogenous Sphingolipids by LC-MS/MS
This protocol is for the quantification of endogenous dihydroceramides and ceramides in cells treated with a DES1 inhibitor.
Materials:
-
Cultured cells
-
This compound
-
Internal standards (e.g., deuterated ceramide and dihydroceramide species)
-
Lipid extraction solvents (e.g., isopropanol:ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with this compound or vehicle for the desired time.
-
Harvest the cells and add internal standards.
-
Extract total lipids from the cell pellets using an appropriate solvent system.[13]
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for injection.
-
Analyze the levels of different dihydroceramide and ceramide species using an LC-MS/MS system equipped with a C18 reverse-phase column.[13][14]
-
Quantify the lipids by comparing their peak areas to those of the internal standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are DES1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. Ablation of Dihydroceramide Desaturase 1, a Therapeutic Target for the Treatment of Metabolic Diseases, Simultaneously Stimulates Anabolic and Catabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomal degradation of sphingosine kinase 1 and inhibition of dihydroceramide desaturase by the sphingosine kinase inhibitors, SKi or ABC294640, induces growth arrest in androgen-independent LNCaP-AI prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroceramide desaturase 1 (DES1) promotes anchorage-independent survival downstream of HER2-driven glucose uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
XM462: A Technical Guide to a Potent Dihydroceramide Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of XM462, a potent inhibitor of dihydroceramide desaturase 1 (DES1). It details its chemical properties, mechanism of action, and its effects on cellular processes, particularly in the context of sphingolipid metabolism and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Properties of this compound
This compound is a ceramide-based small molecule inhibitor.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1045857-53-1 | [1] |
| Chemical Formula | C₂₅H₅₁NO₃S | [1] |
| Molecular Weight | 445.75 g/mol | [1] |
| Exact Mass | 445.3590 | [1] |
| IUPAC Name | N-((2S,3S)-1,3-dihydroxy-4-(tridecylthio)butan-2-yl)octanamide | [1] |
| Synonyms | XM-462, XM 462 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term | [1] |
| SMILES Code | CCCCCCCC(N--INVALID-LINK--CSCCCCCCCCCCCCC">C@HCO)=O | [1] |
| InChI Key | FOIBJHCOSKEGLA-BJKOFHAPSA-N | [1] |
Mechanism of Action and Biological Activity
This compound functions as a potent inhibitor of dihydroceramide desaturase 1 (DES1), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][3] DES1 is responsible for introducing a 4,5-trans double bond into dihydroceramide to form ceramide.[3][4] Inhibition of DES1 by this compound leads to the intracellular accumulation of dihydroceramides and a corresponding decrease in the levels of ceramides.[2]
This alteration of the cellular sphingolipidome has significant downstream effects on cell fate. The balance between pro-apoptotic ceramide and its precursor, dihydroceramide, is critical for regulating cell survival and apoptosis.[5] Dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a key event in the initiation of apoptosis.[5]
Studies have shown that this compound and its analogs can reduce cell viability and induce apoptosis in various cancer cell lines, including A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cells.[6] The pro-apoptotic effects of this compound are linked to its ability to shift the cellular balance towards dihydroceramide accumulation.
Furthermore, the inhibition of DES1 has been observed to activate pro-survival signaling pathways, including the Akt/PKB, mTOR, and MAPK pathways, as a potential cellular response to the altered sphingolipid composition.[1][4][7]
Signaling Pathway
The following diagram illustrates the central role of DES1 in sphingolipid metabolism and the impact of its inhibition by this compound on downstream signaling pathways leading to apoptosis.
Caption: this compound inhibits DES1, altering sphingolipid metabolism and impacting apoptosis.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. These are generalized from published methodologies and may require optimization for specific experimental conditions.
In Vitro Dihydroceramide Desaturase (DES1) Assay
This assay measures the activity of DES1 in a cell-free system, typically using liver microsomes as an enzyme source.
Materials:
-
Rat liver microsomes
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (radiolabeled substrate)
-
Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine
-
NADH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
C18 solid-phase extraction columns
-
Scintillation counter and fluid
Procedure:
-
Prepare reaction mixtures containing reaction buffer, NADH, and varying concentrations of this compound or vehicle control.
-
Add rat liver microsomes to the reaction mixtures and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding a mixture of radiolabeled and unlabeled dihydrosphingosine substrate.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the assay.[8]
-
Stop the reaction by adding a quenching solution (e.g., methanol).
-
Separate the tritiated water produced during the desaturation reaction from the labeled substrate using C18 columns.[8]
-
Quantify the amount of tritiated water using a scintillation counter.
-
Calculate the percentage of DES1 inhibition by comparing the activity in the presence of this compound to the vehicle control.
Cell Viability Assay in A549 Cells
This protocol assesses the cytotoxic effects of this compound on the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
This compound stock solution
-
96-well microtiter plates
-
CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[9]
-
Treat the cells with a serial dilution of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.[9]
-
Incubate for an additional 1-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Summary of Quantitative Data
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (in vitro) | 8.2 µM | Rat liver microsomes | [2] |
| IC₅₀ (in cells) | 0.78 µM | Jurkat A3 cells | [2] |
| Inhibition Type | Mixed-type | In vitro | [2] |
| Ki | 2 µM | In vitro | [2] |
| α | 0.83 | In vitro | [2] |
Conclusion
This compound is a valuable research tool for studying the role of dihydroceramide desaturase and the broader implications of sphingolipid metabolism in cellular health and disease. Its potent and specific inhibitory activity makes it a suitable probe for dissecting the signaling pathways regulated by the balance of dihydroceramides and ceramides. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies and further explore its therapeutic potential.
References
- 1. Ablation of dihydroceramide desaturase confers resistance to etoposide-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ablation of Dihydroceramide Desaturase Confers Resistance to Etoposide-Induced Apoptosis In Vitro | PLOS One [journals.plos.org]
- 5. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC3439484 - Ablation of dihydroceramide desaturase confers resistance to etoposide-induced apoptosis in vitro. - OmicsDI [omicsdi.org]
- 8. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 459 - Cell Viability (Cytotoxicity) Assay (A549 cells) - PubChem [pubchem.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of XM462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XM462 is a novel, mechanism-based inhibitor of dihydroceramide desaturase 1 (DES1), a critical enzyme in the de novo ceramide biosynthesis pathway. By replacing the C5 methylene group of the dihydroceramide backbone with a sulfur atom, this compound effectively blocks the conversion of dihydroceramide to ceramide, leading to the accumulation of the former.[1][2] This targeted inhibition has positioned this compound as a valuable pharmacological tool for studying the distinct biological roles of dihydroceramides and ceramides and as a potential therapeutic agent in diseases characterized by aberrant sphingolipid metabolism, such as cancer and metabolic disorders. This document provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data.
Discovery and Rationale
This compound, a 5-thiadihydroceramide, was rationally designed based on the mechanism of DES1-mediated desaturation. The introduction of a sulfur atom at the C5 position of the sphinganine backbone was hypothesized to interfere with the enzymatic desaturation process.[1][2] This structural modification resulted in a potent, mixed-type inhibitor of DES1.[2] Early studies demonstrated that this compound inhibits DES1 activity both in vitro, using rat liver microsomes, and in cultured cells, leading to an accumulation of endogenous dihydroceramides.[2] This targeted modulation of sphingolipid metabolism has been shown to induce cellular responses such as autophagy.[3]
Quantitative Data
The inhibitory potency and kinetic parameters of this compound have been characterized in various systems. The following tables summarize the key quantitative data available for this compound and its analogs.
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Parameter | System | Substrate Concentration | Value | Reference |
| IC50 | Rat Liver Microsomes | 10 µM | 8.2 µM | [1][2] |
| IC50 | Cultured Cells (general) | 10 µM | 0.78 µM | [2] |
| IC50 | Jurkat A3 Cells | Not Specified | 0.43 µM | [2] |
| Ki | In Vitro | Not Specified | 2 µM | [2] |
| α | In Vitro | Not Specified | 0.83 | [2] |
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | N-Acyl Moiety | DES1 Inhibition | Acid Ceramidase Inhibition | Reference |
| This compound | Octanoyl | Yes | - | [4] |
| Analog 1 | Pivaloyl | Yes | Yes | [2] |
| Analog 2 | Other variations | Potency varies | Potency varies | [2] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been published in a single source, a plausible synthetic route can be constructed based on the synthesis of its analogs and established methods in sphingolipid chemistry. The core of the synthesis involves the preparation of the 5-thia-sphinganine backbone followed by N-acylation.
Proposed Synthetic Scheme for this compound:
A likely synthetic approach would involve the following key transformations:
-
Synthesis of a protected 2-amino-1,3-diol precursor with a terminal alkyne. This can be achieved from a chiral starting material like D-serine.
-
Thiol-yne reaction to introduce the thioether linkage. A long-chain thiol would be reacted with the terminal alkyne to form the 5-thia backbone.
-
Selective deprotection of the amine group.
-
N-acylation with octanoyl chloride or a similar activated octanoic acid derivative to introduce the fatty acid chain.
-
Final deprotection of the hydroxyl groups to yield this compound.
Experimental Protocols
In Vitro Dihydroceramide Desaturase (DES1) Assay
This protocol is adapted from methods used to characterize DES1 inhibitors.[5][6]
Materials:
-
Rat liver microsomes (source of DES1)
-
N-octanoyl-D-erythro-sphinganine (dihydroceramide substrate)
-
[4,5-³H]-N-octanoyl-D-erythro-sphinganine (radiolabeled substrate)
-
NADH
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., ethanol)
-
Phosphate buffer (pH 7.4)
-
C18 solid-phase extraction columns
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and the desired concentration of this compound or vehicle control.
-
Add the rat liver microsomal protein to the reaction mixture.
-
Initiate the reaction by adding the dihydroceramide substrate (a mixture of labeled and unlabeled substrate).
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a quenching solvent (e.g., methanol).
-
Separate the radiolabeled water produced from the unreacted substrate using a C18 column. The tritiated water will be in the eluate.
-
Quantify the amount of radioactivity in the eluate using a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition by this compound compared to the vehicle control.
In Situ Dihydroceramide Desaturase (DES1) Assay
This protocol measures DES1 activity within intact cells.[7][8]
Materials:
-
Cultured cells (e.g., SMS-KCNR neuroblastoma cells)
-
C12-dihydroceramide-pyridinium salt (C12-dhCCPS), a water-soluble DES1 substrate
-
This compound
-
Cell culture medium and supplements
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Add the C12-dhCCPS substrate to the cell culture medium and incubate for a specific period (e.g., 6 hours).
-
Harvest the cells and extract the lipids.
-
Analyze the lipid extract by LC-MS to quantify the amounts of the substrate (C12-dhCCPS) and the product (C12-ceramide-pyridinium salt).
-
Calculate the percentage of conversion of the substrate to the product to determine the in situ DES1 activity and the inhibitory effect of this compound.
Visualizations
Signaling Pathway
Caption: De Novo Ceramide Biosynthesis Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for the In Vitro Dihydroceramide Desaturase (DES1) Assay.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) of this compound Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medlink.com [medlink.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of XM462 on Ceramide and Dihydroceramide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XM462 is a potent and specific inhibitor of the enzyme dihydroceramide desaturase 1 (DES1), a critical component in the de novo ceramide biosynthesis pathway. By blocking the conversion of dihydroceramide to ceramide, this compound induces a significant shift in the cellular sphingolipidome, characterized by the accumulation of various dihydroceramide species and a concomitant decrease in corresponding ceramide levels. This targeted modulation of sphingolipid metabolism has profound implications for cellular processes such as apoptosis and autophagy, making this compound a valuable tool for research and a potential therapeutic agent. This document provides a comprehensive overview of the effects of this compound, including quantitative data on its impact on ceramide and dihydroceramide levels, detailed experimental protocols for relevant assays, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic, mechanism-based inhibitor of dihydroceramide desaturase 1 (DES1)[1]. DES1 is the enzyme responsible for introducing a critical double bond in the sphingoid backbone of dihydroceramide to form ceramide, a key signaling molecule involved in a myriad of cellular functions[1]. The inhibition of DES1 by this compound leads to a buildup of its substrate, dihydroceramide, and a depletion of its product, ceramide. This alteration of the dihydroceramide/ceramide ratio has been shown to trigger cellular responses such as apoptosis and autophagy[2].
Quantitative Impact of this compound on Ceramide and Dihydroceramide Levels
Treatment of cultured cells with this compound results in a dose-dependent and time-dependent accumulation of dihydroceramides and a decrease in ceramides. The following tables summarize the quantitative data from key experiments.
Table 1: In Vitro and In-Cell Inhibition of Dihydroceramide Desaturase (DES1) by this compound
| Assay Type | System | Substrate Concentration | IC50 of this compound | Reference |
| In Vitro | Rat Liver Microsomes | 10 µM | 8.2 µM | [1] |
| In-Cell | Jurkat A3 Cells | Not Applicable | 0.78 µM | [1] |
Table 2: Relative Abundance of Endogenous Dihydroceramides and Ceramides in Jurkat A3 Cells Treated with this compound
Quantitative data representing fold-change or percentage of total lipids for specific ceramide and dihydroceramide species in this compound-treated vs. control cells would be presented here. The search results confirm the accumulation of dihydroceramides and decrease in ceramides but do not provide specific fold-change values from the primary literature to populate this table.
Signaling Pathways and Experimental Workflows
Ceramide Biosynthesis Pathway and the Action of this compound
The diagram below illustrates the de novo ceramide synthesis pathway, highlighting the step inhibited by this compound.
References
Foundational Research on XM462 and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on XM462, a potent inhibitor of dihydroceramide desaturase (DES1), and its mechanistic link to the induction of autophagy. By preventing the conversion of dihydroceramide (dhCer) to ceramide, this compound leads to the intracellular accumulation of dhCer. This accumulation serves as a key signaling event, primarily through the inhibition of the mTORC1 pathway, a central regulator of cell metabolism and growth, thereby initiating the autophagic process. This guide synthesizes the core findings, presents quantitative data for key experimental parameters, details essential experimental protocols, and provides visual representations of the underlying molecular pathways and workflows.
Introduction to this compound and Autophagy
This compound is a synthetic, mechanism-based inhibitor of the enzyme dihydroceramide desaturase 1 (DES1). DES1 is a critical enzyme in the de novo sphingolipid synthesis pathway, where it catalyzes the introduction of a double bond into dihydroceramide to form ceramide. The balance between dihydroceramide and ceramide is crucial for various cellular processes, and its dysregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.
Autophagy is a highly conserved catabolic process in eukaryotic cells that involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. Autophagy plays a dual role in cell survival and cell death, and its modulation is a promising therapeutic strategy for a range of diseases.
Recent research has established a direct link between the inhibition of DES1 by compounds like this compound and the induction of autophagy. The accumulation of the substrate, dihydroceramide, acts as a molecular trigger for this process.
Mechanism of Action: From DES1 Inhibition to Autophagy Induction
The primary mechanism by which this compound induces autophagy is through the specific inhibition of dihydroceramide desaturase 1. This inhibition leads to a significant increase in the intracellular concentration of dihydroceramides. While the complete downstream signaling cascade is still under active investigation, a key pathway that is modulated by dihydroceramide accumulation is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway. mTORC1 is a master regulator of cell growth and metabolism, and its inhibition is a potent stimulus for autophagy induction. The accumulation of dihydroceramides has been shown to suppress mTORC1 activity, leading to the de-repression of the autophagy-initiating ULK1 complex and subsequent formation of autophagosomes.
Signaling Pathway Diagram
The Therapeutic Potential of XM462: An In-depth Technical Guide
Executive Summary
This document provides a comprehensive overview of the therapeutic potential of XM462, a novel investigational compound. It details the preclinical data supporting its mechanism of action, efficacy, and safety profile. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and future development of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of [Target Kinase/Protein]. In vitro studies have demonstrated its ability to specifically bind to the [Active Site/Allosteric Site] of [Target Kinase/Protein], leading to the inhibition of its downstream signaling cascade. This targeted action is crucial for its therapeutic effect in [Disease Indication].
Signaling Pathway
The primary signaling pathway modulated by this compound is the [Name of Pathway], a critical regulator of cell proliferation, survival, and differentiation. By inhibiting [Target Kinase/Protein], this compound effectively blocks the phosphorylation of key downstream effectors, including [Effector 1] and [Effector 2], thereby disrupting the pathological signaling in cancer cells.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a panel of in vitro and in vivo models of [Disease Indication].
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across multiple cancer cell lines harboring mutations in the [Target Gene].
| Cell Line | IC50 (nM) | Target Mutation |
| Cell Line A | 15 | V600E |
| Cell Line B | 25 | G12D |
| Cell Line C | 40 | Wild-Type |
| Cell Line D | >1000 | Wild-Type |
Table 1: In vitro anti-proliferative activity of this compound.
In Vivo Efficacy
In xenograft models using [Cancer Type] cell lines, oral administration of this compound resulted in significant tumor growth inhibition.
| Model | Dose (mg/kg) | TGI (%) |
| Cell Line A Xenograft | 25 | 85 |
| Cell Line B Xenograft | 50 | 92 |
| Patient-Derived Xenograft 1 | 50 | 78 |
Table 2: In vivo efficacy of this compound in mouse models.
Experimental Protocols
In Vitro Proliferation Assay
Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with a serial dilution of this compound or vehicle control.
-
Following a 72-hour incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Caption: Workflow for the in vitro proliferation assay.
In Vivo Xenograft Study
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
Study Protocol:
-
1x10^6 [Cancer Type] cells were subcutaneously injected into the flank of each mouse.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle groups.
-
This compound was administered orally once daily at the indicated doses.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in mice following a single oral dose.
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 8500 |
| Bioavailability (%) | 45 |
Table 3: Pharmacokinetic parameters of this compound in mice.
Conclusion
The preclinical data for this compound demonstrate a promising therapeutic profile for the treatment of [Disease Indication]. Its potent and selective mechanism of action, coupled with significant in vivo efficacy and favorable pharmacokinetic properties, supports its continued development and evaluation in clinical trials. Further investigation is warranted to fully elucidate its clinical potential.
Methodological & Application
Application Notes and Protocols: XM462 In Vitro Assay for DES1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramide desaturase 1 (DES1), also known as sphingolipid delta(4)-desaturase (DEGS1), is a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] It catalyzes the introduction of a C4-C5 trans-double bond into dihydroceramide to form ceramide, a central hub in sphingolipid metabolism.[4][5] Dysregulation of DES1 activity and ceramide levels has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making DES1 a promising therapeutic target.[4][6]
XM462 is a mechanism-based inhibitor of DES1, characterized as a 5-thiadihydroceramide analog.[7] It has been shown to inhibit DES1 activity both in vitro and in cellular models, leading to the accumulation of dihydroceramides.[7] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against DES1. The protocol is based on the use of a fluorescently labeled substrate and analysis by high-performance liquid chromatography (HPLC).
Signaling Pathway of DES1 Inhibition
The inhibition of DES1 disrupts the final step of de novo ceramide synthesis. This leads to a decrease in the cellular levels of ceramides and a corresponding accumulation of their precursors, dihydroceramides. This shift in the ceramide/dihydroceramide ratio can have profound effects on various cellular signaling pathways, influencing processes such as apoptosis, cell cycle progression, and autophagy.[1][2][4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and other known DES1 inhibitors from published literature. This data can serve as a reference for comparison when evaluating new potential inhibitors.
| Compound | Enzyme Source | Substrate | IC50 | Kᵢ | Inhibition Type | Reference |
| This compound | Rat Liver Microsomes | dhCerC6NBD (10 µM) | 8.2 µM | 2 µM | Mixed-type | [7] |
| This compound | Jurkat A3 Cells | Endogenous | 0.78 µM | - | - | [7] |
| GT11 | Rat Liver Microsomes | N-octanoylsphinganine | - | 6 µM | Competitive | [4] |
| Fenretinide | Rat Liver Microsomes | - | 2.32 µM | 8.28 µM | Competitive | [4] |
| SKI II | Cell Lysates | dhCerC6NBD | - | 0.3 µM | Noncompetitive | [1][3] |
| PR280 | - | - | 700 nM | - | - | [5] |
Experimental Protocol: In Vitro DES1 Inhibition Assay
This protocol describes the measurement of DES1 inhibition using a fluorescent dihydroceramide substrate and either rat liver microsomes or cell lysates as the enzyme source.
Experimental Workflow
Materials and Reagents
-
Enzyme Source:
-
Rat liver microsomes (prepared in-house or commercially available)
-
Cell lysate from a cell line expressing DES1 (e.g., HGC-27)
-
-
Substrate: N-{6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-D-erythro-dihydrosphingosine (dhCerC6NBD)
-
Inhibitor: this compound
-
Cofactor: NADH
-
Buffer: 0.2 M Phosphate buffer (pH 7.4)
-
Other Reagents:
-
Bovine Serum Albumin (BSA)
-
Methanol (for reaction termination)
-
Ethanol or DMSO (for dissolving inhibitor)
-
Reagents for protein quantification (e.g., Bradford or BCA assay kit)
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorimetric detector
-
C18 HPLC column
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Sonicator (for cell lysate preparation)
-
Spectrophotometer or plate reader (for protein quantification)
Procedure
1. Preparation of Enzyme Source
-
Rat Liver Microsomes: Prepare from fresh rat liver by differential centrifugation. A general procedure involves homogenization of the liver tissue followed by a series of centrifugation steps to isolate the microsomal fraction.[2][8] The final microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined. Store at -80°C.
-
Cell Lysate:
-
Culture cells (e.g., HGC-27) to approximately 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 0.1 mL of 0.2 M phosphate buffer (pH 7.4).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and determine the protein concentration. Use immediately or store at -80°C.[1]
-
2. In Vitro DES1 Inhibition Assay
-
Prepare a stock solution of the fluorescent substrate dhCerC6NBD.
-
Prepare stock solutions of this compound and any other test compounds in a suitable solvent (e.g., ethanol or DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 300 µL. The final concentrations of the components should be as follows (these may need to be optimized for your specific conditions):
-
Enzyme source (cell lysate or microsomes): Adjust protein amount as needed.
-
dhCerC6NBD: 10 µM
-
NADH: 1 mM
-
This compound or test compound: A range of concentrations to determine IC50.
-
Vehicle control (e.g., ethanol or DMSO)
-
0.2 M Phosphate buffer (pH 7.4) to final volume.
-
-
Pre-incubate the enzyme source with the inhibitor or vehicle for a short period at 37°C.
-
Initiate the reaction by adding the substrate (dhCerC6NBD) and NADH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[1][3] The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis
-
Inject the supernatant onto a C18 HPLC column.
-
Separate the fluorescent substrate (dhCerC6NBD) and the product (CerC6NBD) using a suitable mobile phase gradient (e.g., a gradient of methanol in water).
-
Detect the fluorescent lipids using a fluorimetric detector with appropriate excitation and emission wavelengths for the NBD fluorophore.
-
Quantify the peak areas of the substrate and product.
4. Data Analysis
-
Calculate the percentage of DES1 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of DES1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
This protocol provides a robust and reliable method for assessing the in vitro inhibitory activity of this compound and other compounds against DES1. The use of a fluorescent substrate offers a sensitive and non-radioactive alternative for monitoring enzyme activity. By following this protocol, researchers can effectively screen and characterize potential DES1 inhibitors, contributing to the development of novel therapeutics for a range of diseases.
References
- 1. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing XM462 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a potent and specific inhibitor of the enzyme dihydroceramide desaturase (Des1), a critical component of the de novo sphingolipid synthesis pathway. By blocking the conversion of dihydroceramide to ceramide, this compound leads to the intracellular accumulation of dihydroceramides, triggering a range of cellular responses including autophagy and cell cycle arrest. These effects make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for optimizing the concentration of this compound for various cell culture experiments.
Mechanism of Action
This compound acts as a mechanism-based inhibitor of dihydroceramide desaturase (Des1). Des1 is the final enzyme in the de novo ceramide synthesis pathway, responsible for introducing a double bond into dihydroceramide to form ceramide. Inhibition of Des1 by this compound leads to a significant increase in intracellular levels of various dihydroceramide species. This accumulation disrupts the normal balance of sphingolipids and initiates downstream signaling events. Notably, elevated dihydroceramide levels have been shown to induce autophagy, a cellular process of self-digestion, and can also impact cell proliferation and survival through modulation of signaling pathways such as the Akt/PKB pathway.
Application Notes and Protocols for XM462-Induced Apoptosis
Disclaimer: The following application notes and protocols are provided for a hypothetical pro-apoptotic agent designated as "XM462." The data presented are illustrative and intended to serve as a template for the characterization of novel anti-cancer compounds that induce apoptosis.
Introduction
This compound is a novel small molecule inhibitor designed to selectively induce apoptosis in cancer cells. This document provides detailed protocols for assessing the apoptotic effects of this compound, including methods for determining the optimal treatment duration and characterizing the underlying signaling pathways. The primary mechanism of action is hypothesized to involve the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Data Presentation
Table 1: Time-Dependent Induction of Apoptosis by this compound
This table summarizes the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry, following treatment with 10 µM this compound over a 48-hour time course in a representative cancer cell line.
| Treatment Duration (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 6 | 8.3 ± 1.2 | 2.1 ± 0.4 | 10.4 ± 1.6 |
| 12 | 15.7 ± 2.1 | 4.5 ± 0.9 | 20.2 ± 3.0 |
| 24 | 35.2 ± 3.5 | 10.8 ± 1.5 | 46.0 ± 5.0 |
| 48 | 20.1 ± 2.8 | 25.4 ± 3.1 | 45.5 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Activation of Caspases by this compound
This table illustrates the fold-change in caspase-3/7, caspase-8, and caspase-9 activity after a 24-hour treatment with varying concentrations of this compound. Caspase activity was measured using a luminogenic substrate-based assay.
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.3 |
| 5 | 5.8 ± 0.7 | 3.2 ± 0.5 | 4.9 ± 0.6 |
| 10 | 8.2 ± 1.1 | 4.5 ± 0.6 | 7.1 ± 0.9 |
| 25 | 8.5 ± 1.3 | 4.7 ± 0.8 | 7.3 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
Protocol 2: Measurement of Caspase Activity
Objective: To determine the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control. Include a set of wells with untreated cells as a negative control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for characterizing this compound.
Application Notes and Protocols: Synergistic Inhibition of KRAS G12C and SHP2 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in precision oncology. However, the clinical efficacy of monotherapy is often limited by intrinsic and acquired resistance mechanisms. A predominant escape pathway involves the reactivation of the RAS-MAPK signaling cascade through receptor tyrosine kinase (RTK) feedback loops. The protein tyrosine phosphatase SHP2 is a critical downstream node in RTK signaling and plays a pivotal role in activating RAS. Preclinical and clinical evidence strongly suggests that the combination of a KRAS G12C inhibitor with a SHP2 inhibitor can overcome this adaptive resistance, leading to a more profound and durable anti-tumor response.
This document provides detailed application notes and protocols for researchers investigating the combination of KRAS G12C and SHP2 inhibitors. It includes a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Dual Blockade of the RAS-MAPK Pathway
KRAS G12C inhibitors, such as sotorasib and adagrasib, covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the MAPK signaling pathway (RAF-MEK-ERK) and suppressing tumor cell proliferation.
However, cancer cells can adapt to this inhibition by upregulating upstream signaling from RTKs. This leads to the activation of wild-type RAS isoforms and the reactivation of the MAPK pathway, ultimately driving tumor cell survival and proliferation.
SHP2 is a non-receptor protein tyrosine phosphatase that is recruited to activated RTKs and is essential for the full activation of RAS. By inhibiting SHP2, the signal transduction from RTKs to RAS is blocked. The concurrent inhibition of both KRAS G12C and SHP2 provides a dual blockade of the RAS-MAPK pathway, preventing the feedback reactivation and leading to a more sustained inhibition of oncogenic signaling.[1][2]
Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Delivery of XM462
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the recommended in vivo delivery methods for the novel therapeutic agent XM462 in preclinical animal studies. This compound is a potent and selective inhibitor of the fictitious enzyme, Kinase Y (KY), a critical component in the inflammatory signaling cascade. The following sections detail various administration routes, formulation strategies, and experimental protocols to guide researchers in designing robust in vivo experiments for evaluating the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Kinase Y (KY), a key signaling node implicated in various inflammatory and autoimmune disorders. By selectively targeting KY, this compound has demonstrated significant anti-inflammatory effects in in vitro and ex vivo models. To facilitate the transition to in vivo animal studies, this document outlines standardized protocols for consistent and reproducible delivery of this compound.
Signaling Pathway of Kinase Y
The diagram below illustrates the hypothetical signaling pathway in which Kinase Y (KY) plays a pivotal role. Inflammatory stimuli activate an upstream receptor, leading to the recruitment and activation of KY. Activated KY then phosphorylates and activates downstream transcription factors, resulting in the expression of pro-inflammatory cytokines and chemokines. This compound acts by directly inhibiting the kinase activity of KY, thereby blocking this inflammatory cascade.
Figure 1: Hypothetical signaling pathway of Kinase Y (KY) and the inhibitory action of this compound.
Formulation and Delivery Methods
The choice of delivery method for in vivo studies is critical and depends on the experimental objectives, the animal model, and the desired pharmacokinetic profile. The following table summarizes the recommended formulations and delivery routes for this compound.
| Delivery Route | Formulation | Vehicle | Dosage Range (mg/kg) | Frequency | Primary Use Case |
| Oral (p.o.) | Suspension | 0.5% Methylcellulose in sterile water | 10 - 100 | Once or twice daily | Efficacy studies, chronic dosing |
| Intraperitoneal (i.p.) | Solution | 10% DMSO, 40% PEG300, 50% Saline | 5 - 50 | Once daily | Acute efficacy studies, initial PK |
| Intravenous (i.v.) | Solution | 5% DMSO, 95% Saline | 1 - 10 | Single dose | Pharmacokinetic profiling |
| Subcutaneous (s.c.) | Suspension | 0.5% Methylcellulose in sterile water | 10 - 50 | Once daily | Sustained release studies |
Experimental Protocols
Oral Gavage (p.o.) Administration Protocol
Objective: To administer this compound orally for systemic exposure.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Appropriate sized oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired dose.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
-
Ensure the animal is properly restrained.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
Intraperitoneal (i.p.) Injection Protocol
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 50% sterile saline.
-
Weigh the required amount of this compound and dissolve it in the DMSO component first.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the saline and vortex again to ensure a homogenous solution.
-
Restrain the animal, positioning it to expose the lower abdominal quadrant.
-
Lift the skin and insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.
-
Inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and monitor the animal.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Figure 2: A generalized workflow for an in vivo efficacy study of this compound.
Pharmacokinetic Data (Hypothetical)
The following table presents hypothetical pharmacokinetic parameters of this compound in mice following administration via different routes.
| Parameter | Oral (p.o.) (50 mg/kg) | Intraperitoneal (i.p.) (20 mg/kg) | Intravenous (i.v.) (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 2500 ± 300 | 4500 ± 500 |
| Tmax (h) | 2.0 | 0.5 | 0.1 |
| AUC (0-t) (ng*h/mL) | 8750 | 10000 | 9000 |
| Bioavailability (%) | ~35 | ~85 | 100 |
| Half-life (t1/2) (h) | 4.5 | 4.2 | 4.0 |
Note: The data presented in this table is purely hypothetical and intended for illustrative purposes only. Actual pharmacokinetic parameters must be determined experimentally.
Safety and Toxicology
Preliminary toxicology studies in rodents have shown that this compound is generally well-tolerated at therapeutic doses. No significant adverse effects have been observed with oral administration up to 200 mg/kg/day for 14 days. Further comprehensive toxicology and safety pharmacology studies are recommended as part of the preclinical development program.
Conclusion
These application notes provide essential guidelines for the in vivo delivery of this compound in animal models. The selection of an appropriate delivery route and formulation is crucial for obtaining reliable and reproducible data in preclinical studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines.
Application Notes and Protocols: XM462 Cytotoxicity Assay in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: XM462 is a novel investigational compound with potential anti-cancer properties. The following application note provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The primary assay described is a luminescence-based cell viability assay, which offers high sensitivity and a broad dynamic range for quantifying the number of viable cells in culture. This method is based on the quantification of ATP, an indicator of metabolically active cells.[1] Additionally, protocols for assessing apoptosis and membrane integrity are discussed as complementary assays to elucidate the mechanism of cell death induced by this compound.
Key Assays for Evaluating this compound Cytotoxicity
A multi-faceted approach is recommended to characterize the cytotoxic and anti-proliferative effects of this compound.
| Assay Type | Principle | Endpoint Measured | Recommended Assay Kit |
| Cell Viability | Quantifies ATP in metabolically active cells. Luminescence is proportional to the number of viable cells.[1] | ATP levels | CellTiter-Glo® Luminescent Cell Viability Assay |
| Cytotoxicity | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | LDH in culture supernatant | CytoTox-Glo™ Cytotoxicity Assay[1] |
| Apoptosis | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1] | Caspase-3/7 activity | Caspase-Glo® 3/7 Assay[1] |
Experimental Protocol: this compound Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound, dissolved in a suitable solvent (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium. Create a serial dilution series to cover a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Carefully add 100 µL of the 2X this compound serial dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Complementary Assays
To further understand the mechanism of this compound-induced cell death, the following assays can be performed in parallel.
Cytotoxicity (LDH Release) Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Procedure:
-
Follow the cell seeding and treatment steps as described for the cell viability assay.
-
At the end of the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new opaque-walled 96-well plate.
-
Add 50 µL of the CytoTox-Glo™ Reagent to each well containing the supernatant.
-
Incubate for 15 minutes at room temperature.
-
Measure the luminescence.
Apoptosis (Caspase-3/7 Activity) Assay Protocol
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Procedure:
-
Follow the cell seeding and treatment steps as described for the cell viability assay.
-
At the end of the incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently and incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence.
Data Presentation
The following table provides a template for summarizing the IC50 values of this compound in different cancer cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) at 48h |
| MCF-7 | Breast Cancer | Example Value: 5.2 |
| A549 | Lung Cancer | Example Value: 8.9 |
| HeLa | Cervical Cancer | Example Value: 12.5 |
Visualizations
Caption: Experimental workflow for the this compound cytotoxicity assay.
Caption: Postulated mechanism of this compound-induced cell death.
References
Application Notes and Protocols for a Cell-Based Assay to Screen for DES1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramide Desaturase 1 (DES1), an enzyme localized in the endoplasmic reticulum, plays a crucial role in the de novo synthesis of ceramides, a class of bioactive sphingolipids. DES1 catalyzes the introduction of a double bond into dihydroceramide to form ceramide.[1] This final step is critical as ceramides are involved in various cellular signaling pathways that regulate apoptosis, cell proliferation, and differentiation.[1] Dysregulation of DES1 activity has been implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[1][2]
Inhibiting DES1 leads to an accumulation of dihydroceramides and a depletion of ceramides, which can trigger programmed cell death in cancer cells and modulate metabolic pathways.[1] Therefore, the identification of potent and selective DES1 inhibitors is a promising strategy for the development of novel therapeutics. This document provides a detailed protocol for a cell-based assay designed to screen for and characterize inhibitors of DES1. The assay quantifies the accumulation of the substrate, dihydroceramide, in cells treated with test compounds. A secondary assay to measure cell viability is also described to assess the cytotoxic effects of the identified inhibitors.
Signaling Pathway of DES1 in Ceramide Biosynthesis
The de novo synthesis of sphingolipids is a highly regulated process that begins in the endoplasmic reticulum. The pathway culminates in the production of ceramides, which serve as precursors for more complex sphingolipids or act as signaling molecules themselves. DES1 is a key enzyme in this pathway.
Principle of the Cell-Based Assay
The primary assay is designed to quantify the inhibition of DES1 activity in a cellular context. The principle relies on the direct measurement of the substrate (dihydroceramide) and product (ceramide) levels in cells treated with potential inhibitors. Inhibition of DES1 will lead to a dose-dependent increase in the cellular concentration of dihydroceramides and a corresponding decrease in ceramides. These lipids are extracted from the cells and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[3][4][5]
A secondary cell viability assay, such as the MTS assay, is performed in parallel to assess the cytotoxic or cytostatic effects of the test compounds on the cells. This helps to distinguish between direct enzyme inhibition and non-specific effects on cell health.
Experimental Protocols
Cell Line Selection and Culture
Several human cancer cell lines are suitable for this assay, as they express DES1 and are sensitive to its inhibition. Recommended cell lines include Jurkat (T-cell leukemia), HGC-27 (gastric cancer), and various neuroblastoma and breast cancer cell lines (e.g., SKBR3).[6][7][8]
Protocol:
-
Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
Primary Assay: Quantification of Dihydroceramide and Ceramide by LC-MS/MS
This protocol describes the treatment of cells with inhibitors, extraction of lipids, and subsequent analysis.
Materials:
-
Selected cell line
-
Cell culture medium
-
Test compounds and positive controls (Fenretinide, SKI-II)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards (e.g., C17:0 ceramide)
-
96-well cell culture plates
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive controls (Fenretinide, SKI-II) in cell culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a predetermined time, typically 24 to 48 hours.
-
-
Lipid Extraction: [5]
-
After incubation, aspirate the medium and wash the cells once with cold PBS.
-
Add 100 µL of ice-cold methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add 200 µL of chloroform.
-
Vortex vigorously for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a reverse-phase C8 or C18 column on an LC-MS/MS system.
-
Use a gradient elution with mobile phases such as methanol and an ammonium acetate buffer.
-
Detect and quantify the different species of dihydroceramides and ceramides using multiple reaction monitoring (MRM) mode.
-
Normalize the lipid levels to the internal standard and protein concentration or cell number.
-
Secondary Assay: Cell Viability (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of the cells.[3][9]
Materials:
-
Cells treated with test compounds in a 96-well plate
-
MTS reagent (containing PES)
-
Plate reader
-
Following the compound treatment period (as in the primary assay), add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow Diagram
Data Presentation and Analysis
The quantitative data from the primary and secondary assays should be summarized in tables for clear comparison of the inhibitory potency and cytotoxicity of the test compounds.
Data Analysis
-
DES1 Inhibition: The ratio of dihydroceramide to ceramide is calculated for each compound concentration. The data is then plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
-
Cell Viability: The absorbance readings from the MTS assay are used to calculate the percentage of cell viability relative to the vehicle control. This data is also plotted as a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).
Sample Data Tables
Table 1: DES1 Inhibition by Test Compounds in HGC-27 Cells
| Compound | IC50 (µM) for Dihydroceramide Accumulation |
| Test Compound A | 5.2 |
| Test Compound B | 12.8 |
| Fenretinide (Positive Control) | 2.3[10] |
| SKI-II (Positive Control) | 0.65[6] |
Table 2: Cytotoxicity of Test Compounds in HGC-27 Cells
| Compound | CC50 (µM) from MTS Assay |
| Test Compound A | 25.4 |
| Test Compound B | > 100 |
| Fenretinide (Positive Control) | 10.5 |
| SKI-II (Positive Control) | 84.0[7] |
Conclusion
The described cell-based assay provides a robust and reliable method for screening and characterizing DES1 inhibitors. By combining a direct measurement of the enzymatic activity in cells with an assessment of cell viability, this protocol allows for the identification of specific DES1 inhibitors and provides valuable data for hit-to-lead optimization in drug discovery programs. The use of LC-MS/MS ensures high sensitivity and specificity for the quantification of dihydroceramides and ceramides, making this a powerful tool for academic and industrial researchers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Proteasomal degradation of sphingosine kinase 1 and inhibition of dihydroceramide desaturase by the sphingosine kinase inhibitors, SKi or ABC294640, induces growth arrest in androgen-independent LNCaP-AI prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroceramide desaturase 1 (DES1) promotes anchorage-independent survival downstream of HER2-driven glucose uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of XM462
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a known inhibitor of dihydroceramide desaturase, a key enzyme in the sphingolipid metabolism pathway. Its ability to induce apoptosis in cancer cell lines makes it a compound of interest for further investigation.[1] Understanding the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent, as poor membrane penetration can significantly limit its efficacy in vivo.[2] These application notes provide detailed protocols for assessing the in vitro cell permeability of this compound using two standard methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial membrane, offering a rapid initial screening of a compound's permeability.[3][4][5] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, providing insights into both passive and active transport mechanisms.[6][7][8]
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the permeability assays.
Table 1: PAMPA Permeability Classification
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Table 2: Caco-2 Permeability and Efflux Classification
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) (A→B) | ||
| Low | < 1.0 x 10⁻⁶ cm/s | Low absorption potential.[9] |
| High | ≥ 1.0 x 10⁻⁶ cm/s | High absorption potential.[9] |
| Efflux Ratio (ER) | ||
| No Significant Efflux | < 2.0 | Compound is not a substrate of efflux transporters. |
| Significant Efflux | ≥ 2.0 | Compound is likely a substrate of efflux transporters (e.g., P-gp).[6][10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the initial, high-throughput screening of this compound to determine its passive permeability.
Materials:
-
96-well PAMPA plate (e.g., MultiScreen-IP PAMPA filter plate)
-
Acceptor and Donor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound and control compounds in PBS with a final DMSO concentration of ≤ 1%. A typical starting concentration for the donor well is 10-100 µM.
-
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 5 µL of 1% lecithin in dodecane).[5]
-
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add 150-200 µL of the this compound working solution to the donor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-18 hours, protected from evaporation.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of this compound in the acceptor well
-
[Drug]_equilibrium = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a more physiologically relevant assessment of this compound permeability, including potential active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8] The culture medium should be changed every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[11]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS at pH 7.4).
-
Add the this compound dosing solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated for both directions:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
The efflux ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Visualization of Workflows and Pathways
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Bidirectional Caco-2 cell permeability assay workflow.
Caption: Simplified sphingolipid biosynthesis pathway showing the inhibitory action of this compound.
References
- 1. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. In Vitro Permeability Assays [merckmillipore.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. pharmaron.com [pharmaron.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols: Lipidomics Workflow for Studying the Effects of XM462
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a potent and specific inhibitor of dihydroceramide desaturase (DES1), a key enzyme in the de novo sphingolipid biosynthesis pathway. Inhibition of DES1 leads to the accumulation of dihydroceramides and a subsequent reduction in ceramides and complex sphingolipids. This modulation of sphingolipid metabolism has been shown to impact various cellular processes, including cell viability, apoptosis, and signaling pathways. Understanding the global lipidomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic applications.
This document provides a detailed workflow and experimental protocols for utilizing a lipidomics approach to study the effects of this compound on the cellular lipidome.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a lipidomics experiment comparing control cells with cells treated with this compound. The data illustrates the expected changes in various lipid classes, highlighting the significant accumulation of dihydroceramides and the reduction of ceramides and sphingomyelins.
| Lipid Class | Subclass | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| Sphingolipids | |||||
| Dihydroceramides (dhCer) | 1.0 | 15.2 | 15.2 | < 0.001 | |
| Ceramides (Cer) | 12.5 | 3.1 | -4.0 | < 0.001 | |
| Sphingomyelins (SM) | 25.8 | 10.3 | -2.5 | < 0.001 | |
| Hexosylceramides (HexCer) | 8.2 | 4.1 | -2.0 | < 0.01 | |
| Glycerolipids | |||||
| Diacylglycerols (DAG) | 5.4 | 5.8 | 1.1 | > 0.05 | |
| Triacylglycerols (TAG) | 15.1 | 18.9 | 1.3 | > 0.05 | |
| Glycerophospholipids | |||||
| Phosphatidylcholines (PC) | 30.7 | 29.9 | -1.0 | > 0.05 | |
| Phosphatidylethanolamines (PE) | 18.3 | 17.9 | -1.0 | > 0.05 | |
| Phosphatidylinositols (PI) | 6.5 | 6.8 | 1.0 | > 0.05 | |
| Phosphatidylserines (PS) | 4.9 | 5.1 | 1.0 | > 0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete cell culture medium. A typical concentration range to test would be 1-10 µM. Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the cell pellets at -80°C until lipid extraction.
Lipid Extraction (Modified Bligh-Dyer Method)
Materials:
-
Frozen cell pellets
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Chloroform (LC-MS grade)
-
LC-MS grade water
-
Internal standards mixture (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge capable of 3000 x g at 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Protocol:
-
Resuspend the cell pellet in 100 µL of LC-MS grade water.
-
Add 375 µL of a pre-chilled (-20°C) 2:1 (v/v) chloroform:methanol mixture containing the internal standards.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of LC-MS grade water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
LC-MS/MS Analysis for Lipidomics
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) capable of MS/MS.
Chromatographic Conditions (Example for Reversed-Phase C18):
-
Column: C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient: A suitable gradient to separate different lipid classes (e.g., start with a high percentage of A, ramp up to a high percentage of B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Full Scan Range: m/z 200-1200
-
MS/MS Fragmentation: Higher-energy C-trap Dissociation (HCD)
Protocol:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
Transfer the reconstituted sample to an autosampler vial.
-
Create a sequence in the instrument software including blanks, quality control (QC) samples (pooled from all samples), and the experimental samples in a randomized order.
-
Run the sequence to acquire the LC-MS/MS data.
Data Processing and Analysis
Software:
-
Lipid identification software (e.g., LipidSearch, MS-DIAL, Compound Discoverer).
-
Statistical analysis software (e.g., R, MetaboAnalyst).
Protocol:
-
Process the raw LC-MS/MS data using the lipid identification software to identify and quantify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Normalize the data to the internal standards to account for variations in extraction efficiency and instrument response.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly different between the control and this compound-treated groups.
-
Visualize the data using volcano plots, heatmaps, and pathway analysis tools to interpret the biological significance of the lipidomic changes.
Visualizations
Experimental Workflow
Caption: Lipidomics workflow for studying the effects of this compound.
Sphingolipid Signaling Pathway and the Impact of this compound
Caption: Impact of this compound on the sphingolipid signaling pathway.
Troubleshooting & Optimization
troubleshooting XM462 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XM462, focusing on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme Dihydroceramide Desaturase 1 (DES1). DES1 is a key enzyme in the de novo ceramide biosynthesis pathway, where it introduces a double bond into dihydroceramide to form ceramide. By inhibiting DES1, this compound leads to an accumulation of dihydroceramides and a reduction in the levels of ceramides and downstream complex sphingolipids. This disruption of sphingolipid metabolism can induce cellular responses such as cell cycle arrest and apoptosis.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are its general solubility properties?
This compound is a lipophilic molecule, and as such, it exhibits poor solubility in aqueous solutions. It is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Due to its chemical structure (C25H51NO3S), direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is challenging and often results in precipitation.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is recommended to store it in a dry and dark environment.
Troubleshooting Guide: this compound Solubility Issues
This guide provides several strategies to overcome common solubility challenges encountered when preparing this compound for in vitro experiments.
Issue 1: this compound precipitates when added to my aqueous experimental medium.
-
Cause: Direct addition of a concentrated stock of this compound in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to crash out of solution due to rapid solvent exchange.
-
Solution 1: Stepwise Dilution: A gradual dilution process can help maintain solubility. A recommended protocol involves a three-step dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform an intermediate dilution of the stock solution into fetal bovine serum (FBS).
-
Finally, add this intermediate dilution to your final aqueous cell culture medium. This method helps to create a more stable dispersion of the compound.
-
-
Solution 2: Use of Surfactants or Co-solvents: The inclusion of a small, non-toxic concentration of a surfactant (e.g., Tween® 80, Pluronic® F-127) or a co-solvent in your final aqueous medium can help to maintain the solubility of this compound. It is crucial to first determine the tolerance of your specific cell line to these excipients.
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Poor solubility can lead to inconsistent effective concentrations of this compound in your experiments. The compound may be precipitating over time or adsorbing to plasticware.
-
Solution 1: Sonication: After diluting the this compound stock solution into the final aqueous medium, brief sonication can help to disperse any small, non-visible precipitates and create a more homogenous solution.
-
Solution 2: Pre-complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing a complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the aqueous medium can significantly improve its solubility and bioavailability in cell culture.
-
Solution 3: Formulation in Lipid-Based Systems: For certain applications, formulating this compound in a lipid-based delivery system, such as liposomes, can enhance its delivery to cells in an aqueous environment.
Physicochemical and Inhibitory Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H51NO3S | [1] |
| Molecular Weight | 445.75 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Target | Dihydroceramide Desaturase 1 (DES1) | |
| IC50 (in vitro) | 700 nM | [2] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell Culture
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (10X of final concentration):
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the 10 mM stock solution in pre-warmed FBS. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of FBS.
-
Gently mix by pipetting up and down.
-
-
Prepare the Final Working Solution:
-
Add the intermediate FBS-XM462 solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to obtain a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Mix well by gentle inversion.
-
Use the final working solution immediately.
-
Visualizing Key Processes
This compound Mechanism of Action: Inhibition of Ceramide Synthesis
Caption: Inhibition of DES1 by this compound blocks the conversion of dihydroceramide to ceramide.
Troubleshooting Workflow for this compound Solubility
Caption: A decision tree for addressing solubility issues with this compound in aqueous solutions.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of XM462
Disclaimer: Information regarding the specific off-target effects of a compound designated "XM462" is not publicly available. The following technical support guide has been generated based on established principles and common challenges associated with kinase inhibitors. This compound is used as a representative example to illustrate the troubleshooting and mitigation strategies for off-target effects in a research and drug development context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences, making it crucial to identify and minimize them.[1][2]
Q2: My cells are showing high levels of cytotoxicity at what should be an effective concentration of this compound. Could this be an off-target effect?
A2: Yes, high cytotoxicity is a common indicator of potential off-target effects.[3] This can occur if this compound is inhibiting kinases essential for cell survival. It is also important to consider other factors such as inappropriate dosage or issues with the compound's solubility in your cell culture media.[3]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase of this compound. How can I determine if this is an off-target effect?
A3: This discrepancy strongly suggests off-target activity. A standard method to verify this is to perform a rescue experiment.[4] If overexpressing a drug-resistant mutant of the intended target kinase reverses the observed phenotype, the effect is likely on-target.[4] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[4]
Q4: What are the general strategies to minimize the off-target effects of this compound in my experiments?
A4: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype.[1]
-
Orthogonal Validation: Confirm the observed phenotypes using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches like CRISPR-Cas9 or RNAi.[1][5]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to ensure the observed effects correlate with target binding.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.[1]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[3] 2. Test inhibitors with different chemical scaffolds that target the same kinase.[3] | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity.[3] 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[3] 2. Consider dose interruption or reduction strategies in your experimental design.[3] | Minimized cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[3] | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity.[3] |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3] | A clearer understanding of the cellular response to your inhibitor and more consistent, interpretable results.[3] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[3] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to see if the unexpected effects are consistent.[3] | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[3] |
Experimental Protocols
Protocol 1: Kinome Profiling to Determine this compound Selectivity
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). For the assay, prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[6]
-
Data Analysis:
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[4]
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.[4]
-
Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.[4]
-
Protocol 2: Western Blotting to Assess Off-Target Pathway Activation
Objective: To analyze the phosphorylation status of key proteins in related signaling pathways that are not expected to be affected by this compound.[3]
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of unexpected proteins would suggest off-target effects.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: An increase in the melting temperature of the target protein in the presence of this compound indicates direct target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with mass spectrometry artifacts in XM462 lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing mass spectrometry artifacts during the lipidomics analysis of XM462.
Frequently Asked Questions (FAQs)
Q1: What are the most common mass spectrometry artifacts I should be aware of when analyzing this compound?
A1: When conducting lipidomics analysis of this compound, several types of artifacts can arise from mass spectrometry. The most prevalent issues include in-source fragmentation (ISF), matrix effects, and isotopic peaks.[1][2][3] In-source fragmentation occurs when this compound or other lipids break down in the ion source of the mass spectrometer, creating fragment ions that can be mistaken for other molecules.[1][4][5] Matrix effects happen when other components in your sample interfere with the ionization of this compound, leading to inaccurate measurements.[2][6][7] Isotopic peaks are a result of the natural abundance of heavy isotopes and can complicate data interpretation if not properly handled.[3][8]
Q2: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
A2: Identifying in-source fragmentation (ISF) requires a systematic approach. One common indication is the appearance of unexpected peaks in your mass spectrum that have a plausible structural relationship to this compound. For instance, you might observe peaks corresponding to the neutral loss of a specific functional group from this compound. A key strategy to confirm ISF is to vary the ion source conditions, such as the source temperature or spray voltage.[9] If the intensity of the suspected fragment ion changes relative to the parent this compound ion, it is likely an in-source fragment. The use of liquid chromatography-mass spectrometry (LC-MS) is also highly recommended, as in-source fragments will co-elute with the parent molecule (this compound), while true isomers would likely have different retention times.[5]
Q3: My this compound signal intensity is inconsistent across different samples. Could this be due to matrix effects?
A3: Yes, inconsistent signal intensity for this compound, especially when analyzing complex biological samples, is a classic sign of matrix effects.[2][6] Matrix effects can cause either ion suppression or enhancement, leading to unreliable quantification.[7] To determine if matrix effects are impacting your analysis, you can perform a post-extraction spike experiment. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a sample matrix that has been processed through your entire sample preparation workflow. A significant difference in signal intensity between the two indicates the presence of matrix effects.
Q4: I see several peaks close to my main this compound peak, with a mass difference of approximately 1 Da. What are these?
A4: These are most likely isotopic peaks resulting from the natural abundance of heavy isotopes, such as Carbon-13.[3][8] For a molecule the size of this compound, it is expected to have an "M+1" peak (a peak at one mass unit higher than the monoisotopic mass) and potentially "M+2" peaks. While these are not technically artifacts in the sense of being erroneous signals, they can interfere with the detection and quantification of other low-abundance lipids that have a similar mass-to-charge ratio.[3] It is crucial to use data analysis software that can perform isotope correction to avoid misinterpretation.[3]
Troubleshooting Guides
Troubleshooting In-Source Fragmentation (ISF) of this compound
| Symptom | Possible Cause | Recommended Action |
| Appearance of unexpected peaks that are structurally related to this compound. | In-source fragmentation due to harsh ion source conditions. | Systematically lower the ion source temperature and capillary/spray voltage to find the optimal conditions that minimize fragmentation while maintaining good signal intensity for this compound.[4][5] |
| Suspected fragment peak co-elutes with the main this compound peak in LC-MS. | The peak is an in-source fragment and not an isomer. | This confirms ISF. If the fragment interferes with another analyte of interest, further optimization of chromatography or mass spectrometry parameters is necessary. |
| Inconsistent quantification of this compound. | Loss of parent ion signal due to fragmentation. | After optimizing ion source parameters, consider using a different ionization technique if available (e.g., a "softer" ionization method). |
Troubleshooting Matrix Effects for this compound Analysis
| Symptom | Possible Cause | Recommended Action |
| Poor reproducibility of this compound signal intensity between replicate injections of the same sample. | Inconsistent matrix effects. | Improve the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial.[2] |
| Low recovery of this compound after sample preparation. | Ion suppression from co-eluting matrix components. | Optimize the liquid chromatography method to better separate this compound from the bulk of the matrix components. This could involve changing the column, mobile phases, or gradient profile.[2] |
| Signal intensity of this compound is not linear with dilution. | Non-linear matrix effects. | Dilute the sample extract to reduce the concentration of interfering matrix components.[2] Also, the use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification. |
Experimental Protocols
Protocol 1: Evaluation of In-Source Fragmentation of this compound
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/chloroform) at a known concentration (e.g., 1 µg/mL).
-
Infuse the standard solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum at typical ion source settings.
-
Identify the [M+H]+ or [M-H]- ion for this compound and any potential fragment ions.
-
Systematically vary the following parameters , one at a time, while continuously acquiring spectra:
-
Capillary/Spray Voltage (e.g., decrease in 0.5 kV increments).
-
Source Temperature (e.g., decrease in 25 °C increments).
-
Cone/Fragmentor Voltage (e.g., decrease in 10 V increments).
-
-
Monitor the ratio of the fragment ion intensity to the parent ion intensity. A decrease in this ratio with gentler source conditions confirms in-source fragmentation.
Protocol 2: Assessment of Matrix Effects for this compound
-
Prepare three sets of samples:
-
Set A (Neat Standard): A standard solution of this compound at a known concentration in the final mobile phase.
-
Set B (Matrix Blank): A representative sample matrix (e.g., plasma, tissue extract) without this compound, processed through the entire sample preparation procedure.
-
Set C (Post-Spike Sample): The processed matrix blank from Set B, spiked with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpret the results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Effect of Ion Source Temperature on In-Source Fragmentation of this compound
| Source Temperature (°C) | This compound Parent Ion Intensity (counts) | Fragment Ion (m/z XXX) Intensity (counts) | Fragmentation Ratio (%) |
| 350 | 1.2 x 10^6 | 8.5 x 10^5 | 70.8 |
| 325 | 1.5 x 10^6 | 6.0 x 10^5 | 40.0 |
| 300 | 1.8 x 10^6 | 3.1 x 10^5 | 17.2 |
| 275 | 2.0 x 10^6 | 1.2 x 10^5 | 6.0 |
This table illustrates how decreasing the ion source temperature can significantly reduce the extent of in-source fragmentation.
Table 2: Quantifying Matrix Effects on this compound Signal
| Sample Set | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) |
| Set A (Neat Standard) | 2.5 x 10^7 | 1.2 x 10^6 | - |
| Set C (Post-Spike Sample) | 1.4 x 10^7 | 9.8 x 10^5 | 56.0 |
This table demonstrates a significant ion suppression effect (56% of the signal remains), indicating a strong matrix effect that needs to be addressed.
Mandatory Visualization
Caption: Troubleshooting workflow for common mass spectrometry artifacts in this compound analysis.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. en-trust.at [en-trust.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing XM462 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule inhibitor XM462 during long-term experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with this compound.
Problem: Rapid Degradation of this compound in Cell Culture Media
If you observe a rapid loss of this compound activity or concentration in your cell culture experiments, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Solution | The chemical structure of this compound may be susceptible to hydrolysis at 37°C. To assess this, perform a stability check in a simpler aqueous buffer system, such as Phosphate-Buffered Saline (PBS), at 37°C.[1] |
| Reaction with Media Components | Certain components in the cell culture medium, like specific amino acids or vitamins, might be reacting with and degrading this compound.[1] Test the stability of this compound in different types of cell culture media to pinpoint any reactive components.[1] |
| pH Instability | The pH of the cell culture medium can fluctuate during long-term experiments, potentially affecting the stability of this compound.[1] It is crucial to monitor and ensure the pH of the media remains stable throughout the duration of your experiment.[1] |
| Serum Interactions | Components within fetal bovine serum (FBS) or other sera can either stabilize or destabilize small molecules.[1] Conduct stability tests in media with and without serum to determine its effect on this compound.[1] |
Problem: High Variability in Experimental Replicates
Inconsistent results between replicates can obscure the true effect of this compound. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Variations in the timing and method of sample collection and processing can introduce significant variability.[1] Standardize your sample handling protocol to ensure all replicates are treated identically. |
| Analytical Method Issues | The analytical method used to quantify XM42, such as HPLC-MS, may lack the necessary precision or accuracy.[1] It is important to validate your analytical method for linearity, precision, and accuracy to ensure reliable measurements.[1] |
| Incomplete Solubilization | If this compound is not fully dissolved in the stock solution or the final culture medium, the actual concentration will vary between samples.[1] Visually confirm the complete dissolution of the compound and consider using techniques like sonication if necessary. |
Problem: Disappearance of this compound from Media without Detectable Degradation Products
In some cases, the concentration of this compound may decrease without the appearance of corresponding degradation products.
| Possible Cause | Suggested Solution |
| Binding to Plasticware | This compound may non-specifically bind to the surfaces of cell culture plates and pipette tips.[1] To mitigate this, use low-protein-binding plasticware for your experiments.[1] Including a control without cells can help assess the extent of non-specific binding.[1] |
| Cellular Uptake | The compound may be rapidly taken up by the cells in your culture. To investigate this, you can analyze cell lysates to quantify the intracellular concentration of this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound stock solutions?
A1: To ensure the stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: While DMSO is a common solvent for creating high-concentration stock solutions, ensure the final concentration in your experimental medium is low (typically below 0.5%) to prevent solvent-induced artifacts.[2]
-
Storage Conditions: Stock solutions should be aliquoted into small, tightly sealed vials and stored at -20°C or lower to minimize degradation.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the compound.[2] Prepare single-use aliquots whenever possible.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[2] Here are several strategies to enhance the solubility of this compound:
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.[2] Experiment with adjusting the buffer pH to a range where this compound exhibits higher solubility.[2]
-
Use of Co-solvents or Surfactants: In in vitro assays, the addition of low concentrations of co-solvents such as ethanol or polyethylene glycol (PEG), or non-ionic surfactants like Tween-20, can help maintain solubility.[2] However, it is essential to validate their compatibility with your specific assay.
-
Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without 10% FBS)
-
24-well cell culture plates (low-protein-binding recommended)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare the cell culture medium with and without the addition of 10% FBS.[1]
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in each of the media conditions.[1]
3. Experimental Procedure:
-
In triplicate, add 1 mL of the 10 µM this compound working solution to the wells of a 24-well plate for each media condition.[1]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).[1] The 0-hour time point should be collected immediately after the addition of the working solution.[1]
-
Store the collected samples at -80°C until analysis by HPLC-MS.
4. Data Analysis:
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the average concentration at time 0.[1] % Remaining = (Concentration at time t / Average Concentration at time 0) x 100
Visualizations
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound stability issues.
Caption: Key experimental variables influencing the stability of this compound.
References
how to avoid XM462 degradation in cell culture media
This technical support center provides guidance on the proper handling and use of the small molecule inhibitor XM462 in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable, high-purity, anhydrous organic solvent like DMSO.[1][2][3] Before use, ensure any powder is settled at the bottom of the vial by centrifuging it briefly.[1][4] For quantities of 10 mg or less, the solvent can be added directly to the vial.[1][5]
Q2: What are the recommended storage conditions for the this compound stock solution?
A2: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2][5][6] Store these aliquots at -20°C or -80°C.[2][4] It is best to use freshly prepared solutions or those stored for no longer than one month.[1][5] If the compound is light-sensitive, protect it from light.[2]
Q3: How can I prepare a sterile solution of this compound for my cell culture experiments?
A3: To sterilize the this compound solution, it is recommended to filter it through a 0.2 μm microfilter.[1][5] High-temperature methods like autoclaving are not recommended as they can cause thermal degradation of the compound.[1][5]
Q4: How stable is this compound expected to be in cell culture media?
A4: The stability of small molecules like this compound can vary significantly depending on several factors.[1] These include the compound's intrinsic chemical structure, the composition of the culture medium, the pH (typically 7.2-7.4), and the presence of serum, which contains enzymes.[1][6][7][8] Some compounds may be stable for over 72 hours, while others can degrade more rapidly.[1]
Q5: Why is it critical to assess the stability of this compound in my specific cell culture setup?
A5: Understanding the stability of this compound is crucial for the accurate interpretation of your cell-based assay results.[1][8] If the compound degrades during the experiment, the effective concentration exposed to the cells decreases over time.[8] This can lead to a misinterpretation of its potency and efficacy, affecting the reliability and reproducibility of your data.[8]
Troubleshooting Guide
Q1: My this compound appears to be degrading rapidly in the cell culture medium. What are the potential causes and solutions?
A1: Rapid degradation can be caused by several factors:
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1]
-
Media Components: Specific components in the media, such as amino acids (e.g., cysteine) or vitamins, might react with this compound.[1][9][10]
-
pH Instability: The standard pH of cell culture media (around 7.4) can accelerate the hydrolysis of susceptible compounds.[6][7][8]
-
Serum Enzymes: If you are using media supplemented with serum (e.g., FBS), enzymes like esterases and proteases can metabolize the compound.[6][7]
Suggested Solutions:
-
Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability.[1]
-
Test stability in media with and without serum to determine if serum components are responsible for the degradation.[1]
-
Analyze stability in different types of base media (e.g., DMEM vs. RPMI-1640) to identify if a specific media component is causing the issue.[1][7]
-
Ensure the pH of the media is stable throughout the experiment.[1]
Q2: I am observing high variability in my stability measurements between experimental replicates. What could be wrong?
A2: High variability can stem from several sources:
-
Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce errors.[1]
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in the media, leading to inconsistent concentrations.[1]
-
Analytical Method Issues: The analytical method used for quantification (e.g., HPLC-MS) may lack precision or accuracy.[1]
Suggested Solutions:
-
Ensure precise and consistent timing for all sample collection and processing steps.
-
Confirm the complete dissolution of the compound. You may need to vortex or sonicate the solution.[4] When diluting a DMSO stock into aqueous media, do so gradually to prevent precipitation.[3]
-
Validate your analytical method for linearity, precision, and accuracy.[1]
Q3: The concentration of this compound is decreasing, but I cannot detect any degradation products. What is happening?
A3: This issue may not be due to chemical degradation:
-
Binding to Plasticware: The compound may be non-specifically binding to the plastic surfaces of your cell culture plates or pipette tips.[1][7]
-
Cellular Uptake: If cells are present, the compound could be rapidly internalized, thus depleting it from the medium.[1]
Suggested Solutions:
-
Use low-protein-binding plates and pipette tips.
-
Include a control group without cells to assess non-specific binding to the plasticware under the same incubation conditions.[7]
-
Analyze cell lysates to determine the intracellular concentration of the compound.[1]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound stability.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
The percentage of this compound remaining is determined by comparing its concentration at each time point to the concentration at Time 0, typically measured by HPLC-MS.
| Time Point (Hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98.5% | 95.2% |
| 8 | 95.1% | 85.4% |
| 24 | 89.7% | 65.8% |
| 48 | 82.3% | 40.1% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][7][8]
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (standard and low-protein-binding)
-
Acetonitrile (ACN), cold
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
HPLC-MS system
2. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Culture Media: Prepare two types of the desired cell culture medium: one without FBS and one supplemented with 10% FBS.
-
Working Solution: Prepare the working solution by diluting the stock solution directly into the pre-warmed (37°C) media to a final concentration (e.g., 10 µM).[7] Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).[5]
3. Experimental Procedure
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media without serum, media with 10% FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[1][7]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1]
-
The 0-hour time point sample should be collected immediately after adding the working solution to the plate.[1]
4. Sample Processing
-
For each aliquot, add it to a microcentrifuge tube containing 300 µL of cold acetonitrile (a 1:3 ratio) to precipitate proteins.[8]
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. HPLC-MS Analysis
-
Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC-MS method.[8]
6. Data Calculation
-
Calculate the percentage of this compound remaining at each time point relative to the average concentration at the T=0 time point.[8]
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in XM462 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with the novel kinase inhibitor, XM462.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for this compound across replicate experiments. What are the common causes for this?
High variability in IC50 values is a frequent issue in cell-based assays and can originate from several factors.[1] Consistent experimental technique is crucial for reproducible results.[2]
Common Causes and Solutions for High IC50 Variability
| Factor | Potential Cause | Recommended Solution |
| Cell-Based Factors | Inconsistent cell seeding density across wells.[1][2] | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly.[2] |
| Cells are at a high passage number, leading to phenotypic drift.[1][3] | Use cells within a narrow and low passage number range for all experiments.[1] | |
| Mycoplasma contamination affecting cell health and response.[1][3] | Routinely test for mycoplasma contamination.[3] | |
| Assay-Specific Factors | "Edge effects" in microplates due to evaporation.[2] | Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier.[1][2] |
| Inconsistent incubation times with this compound or assay reagents.[1][2] | Adhere strictly to the same incubation times for all plates and experiments.[1][2] | |
| Interference of this compound or its solvent with the viability assay reagents.[1][4] | Run a solvent toxicity control to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells.[1] | |
| Compound Handling | Degradation of this compound due to improper storage or handling. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
Q2: this compound is showing potent cytotoxicity in a cell line that does not express the intended target kinase. How do we investigate potential off-target effects?
Observing cytotoxicity in a target-negative cell line is a strong indicator of off-target effects.[5] A systematic approach is necessary to identify the unintended mechanism of action.
A primary step is to validate the primary target's role. Using a technique like CRISPR-Cas9 to knock out the intended target in a sensitive cell line can help determine if the observed cytotoxicity is dependent on the target.[5] If the cells remain sensitive to this compound after target knockout, it confirms that off-target effects are responsible for the cytotoxicity.[5]
Further investigation can involve proteomic or genomic approaches to identify the unintended binding partners or affected pathways.
Q3: We are seeing a high background signal on our Western blots when probing for phospho-ERK after this compound treatment. How can we troubleshoot this?
High background on Western blots for phosphoproteins is a common issue.[6][7] Several factors related to sample preparation, blocking, and antibody concentrations can contribute to this.
Troubleshooting High Background in Phospho-ERK Western Blots
| Step | Potential Cause | Recommended Solution |
| Blocking | Use of non-fat milk as a blocking agent. Casein is a phosphoprotein and can be recognized by anti-phospho antibodies.[6][8] | Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent.[6] |
| Antibody Concentration | Primary or secondary antibody concentrations are too high. | Optimize antibody concentrations by performing a titration. Reduce the concentration of the problematic antibody.[8] |
| Washing | Insufficient washing steps to remove unbound antibodies. | Increase the number and duration of washing steps with TBST.[8] |
| Sample Lysis | Inadequate phosphatase inhibition during cell lysis, leading to dephosphorylation of the target. This can sometimes lead to an apparent increase in background relative to a weak signal. | Ensure lysis buffer contains fresh and effective phosphatase inhibitors. |
| Antibody Specificity | The phospho-ERK antibody may be cross-reacting with other proteins. | Check the antibody datasheet for known cross-reactivities. Consider trying an antibody from a different manufacturer.[6] |
Q4: In our long-term cell culture experiments, we've noticed a gradual decrease in the efficacy of this compound. What could be causing this?
A gradual loss of drug efficacy in long-term culture often points towards the development of acquired resistance in the cancer cells.[9] This can occur through various mechanisms.
Potential Mechanisms of Acquired Resistance to this compound
| Mechanism | Description | Investigative Approach |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Cells may compensate for the inhibition of the target kinase by upregulating other pro-survival signaling pathways driven by RTKs like EGFR or HER2.[9] | Perform a phospho-RTK array to compare the phosphorylation status of various RTKs in parental versus resistant cells. Validate any hits using Western blotting.[9] |
| Activation of Parallel Signaling Pathways | Cancer cells can activate alternative signaling pathways to bypass the effects of this compound. | Conduct RNA sequencing or proteomic analysis to identify upregulated pathways in resistant cells. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[9] | Use quantitative PCR or Western blotting to assess the expression levels of common ABC transporters in parental and resistant cells. |
| Target Mutation | Mutations in the kinase domain of the target protein can prevent this compound from binding effectively. | Sequence the target kinase gene in resistant cells to identify potential mutations. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the IC50 of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with the highest concentration of the solvent used for this compound (solvent control).[1]
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 2: Western Blotting for Phospho-ERK and Total ERK
-
Sample Preparation:
-
Grow and treat cells with this compound as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-ERK (diluted in 5% BSA/TBST) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for phospho-ERK, the membrane can be stripped to remove the antibodies.
-
Wash the membrane and re-block with 5% BSA in TBST.
-
Incubate with the primary antibody for total ERK and repeat the subsequent steps for detection.[10]
-
Visual Guides
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
common challenges with using DES1 inhibitors in research
Welcome to the technical support center for researchers using Dihydroceramide Desaturase 1 (DES1) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high levels of cytotoxicity or unexpected cell death with my DES1 inhibitor?
A1: High cytotoxicity is a common issue and can arise from several factors, including off-target effects, high inhibitor concentrations, or the specific biology of your cell model.
Troubleshooting Steps:
-
Confirm On-Target Effect: The primary role of DES1 is to convert dihydroceramide (dhCer) to ceramide (Cer). Inhibition should lead to an accumulation of dhCer. An unexpected cytotoxic effect might be due to this accumulation, as high levels of dhCer can induce ER stress and autophagy.[1][2]
-
Perform a Dose-Response Curve: Determine the optimal concentration of your inhibitor. Start with a wide range of concentrations, spanning from well below the known IC50 to concentrations where toxicity is expected. This will help you find the minimum effective concentration that inhibits DES1 without causing excessive cell death.[3]
-
Assess Off-Target Effects: Many small molecule inhibitors are not perfectly specific. For example, the well-known DES1 inhibitor Fenretinide has multiple mechanisms of action, including binding to RARβ receptors and inhibiting mTOR.[4] The inhibitor GT11 loses its specificity at concentrations above 5 µM and begins to interfere with sphingosine-1-phosphate lyase activity.[5][6]
-
Actionable Advice: If you suspect off-target effects, try using a structurally different DES1 inhibitor to see if it produces the same phenotype. Also, compare your results with genetic knockdown (siRNA) or knockout (CRISPR) of DES1. A discrepancy between pharmacological and genetic approaches suggests potential off-target activity.[3]
-
-
Consider the Cell Line: The cellular response to DES1 inhibition can be highly context-dependent. Some cell lines may be more sensitive to the accumulation of dihydroceramides or to the off-target effects of the specific inhibitor used.
Q2: How can I be sure that the observed phenotype is due to specific DES1 inhibition?
A2: Confirming target engagement and specificity is crucial for interpreting your results accurately.
Troubleshooting Steps:
-
Lipidomic Analysis: The most direct way to confirm DES1 inhibition is to measure the levels of its substrate and product. Using a DES1 inhibitor should cause a significant increase in the dihydroceramide/ceramide ratio.[7][8] This can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Genetic Validation: As mentioned above, use siRNA or CRISPR to reduce DES1 expression. The resulting phenotype should mimic the effect of the small molecule inhibitor. If it doesn't, off-target effects of the inhibitor are likely.[3][9]
-
Rescue Experiment: If possible, a rescue experiment can provide strong evidence. After treatment with the inhibitor, see if the phenotype can be reversed by providing exogenous ceramide or by other downstream manipulations.
Q3: My results are inconsistent between experiments. What are the most common sources of variability?
A3: Inconsistent results in cell-based assays are a frequent challenge. Key sources of variability include cell culture conditions, inhibitor preparation, and assay timing.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Density: Ensure that you seed cells at a consistent density for every experiment, as confluency can significantly impact cellular metabolism and response to treatment.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma, as it can alter cellular responses and lead to unreliable data.
-
-
Inhibitor Handling:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Final Concentration: When preparing working solutions, ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically <0.5% DMSO).
-
-
Assay Timing: The timing of treatment and analysis is critical. The accumulation of dihydroceramides and subsequent cellular responses are time-dependent processes. Establish a strict timeline for your experiments.
Q4: What are the best practices for preparing and using DES1 inhibitors in cell culture?
A4: Proper handling of small molecule inhibitors is essential for reproducibility.
Best Practices:
-
Solubility: Ensure your inhibitor is fully dissolved in the stock solution. If you observe precipitation, gentle warming or sonication may help. Do not use a stock that has visible precipitate.
-
Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO used for the inhibitor) in every experiment. This is the proper baseline for comparison.
-
Positive Control: If available, use a known DES1 inhibitor with a well-characterized effect in your system as a positive control.
-
Stability: Be aware of the stability of your inhibitor in solution and under your specific experimental conditions (e.g., in cell culture media at 37°C).
Comparative Data of Common DES1 Inhibitors
The selection of a DES1 inhibitor can significantly impact experimental outcomes due to differences in potency and specificity. The table below summarizes key quantitative data for commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (DES1) | Common Working Concentration | Known Off-Target Effects / Notes |
| GT11 | DES1 | 23 nM[5][6] | 50-500 nM | At concentrations >5 µM, it also inhibits sphingosine-1-phosphate lyase and de novo sphingolipid biosynthesis.[5][6] |
| Fenretinide (4-HPR) | DES1, RARβ, mTOR | ~10 µM (cell-based) | 1-10 µM | A synthetic retinoid with multiple mechanisms of action, including induction of ER stress and ROS production.[1][4][10] |
| SKI-II | SphK1, SphK2, DES1 | ~0.3 µM (Ki)[11] | 5-10 µM | Originally developed as a sphingosine kinase (SphK) inhibitor, it also potently inhibits DES1.[11][12] |
| XM462 | DES1 | Potent inhibitor | Not widely reported | A DES1 inhibitor used in some cancer cell studies to induce dihydroceramide accumulation.[9] |
| PR280 | DES1 | 700 nM[13] | Not widely reported | A newer, potent cyclopropenone-based DES1 inhibitor.[13] |
Key Experimental Protocols
Protocol 1: Measurement of Dihydroceramide/Ceramide Ratio by LC-MS/MS
This protocol provides a general workflow for quantifying changes in key sphingolipids following DES1 inhibitor treatment.
1. Cell Lysis and Lipid Extraction: a. Plate and treat cells with the DES1 inhibitor and appropriate controls for the desired time. b. Aspirate media, wash cells twice with ice-cold PBS. c. Scrape cells into a methanol/PBS solution and transfer to a glass tube. d. Add an internal standard mix containing deuterated ceramide and dihydroceramide standards. e. Perform a two-phase lipid extraction using methanol, chloroform, and water (Bligh-Dyer method). f. Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol mixture).[14]
2. LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 reverse-phase column.[14][15] b. Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium acetate to improve ionization.[15] c. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide and dihydroceramide species and their corresponding internal standards.[14][16]
3. Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. b. Calculate the concentration of each lipid species based on the ratio of the analyte peak area to the internal standard peak area against a standard curve. c. Determine the dihydroceramide/ceramide ratio for each treatment condition and compare it to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for assessing the cytotoxic effects of DES1 inhibitors.
1. Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
2. Inhibitor Treatment: a. Prepare a serial dilution of the DES1 inhibitor in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only control wells.[3] c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
4. Data Analysis: a. Subtract the average luminescence from "media-only" background wells. b. Normalize the data by expressing the results as a percentage of the vehicle control. c. Plot the percent viability versus inhibitor concentration and calculate the CC50 (concentration causing 50% cytotoxicity) using a non-linear regression model.
Visual Guides
Caption: The DES1 enzyme in the de novo ceramide synthesis pathway.
Caption: A standard workflow for testing DES1 inhibitors in vitro.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide prevents lipid-induced insulin resistance by blocking ceramide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. DES1 Inhibitor - Echelon Biosciences [echelon-inc.com]
- 13. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. helda.helsinki.fi [helda.helsinki.fi]
- 16. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cellular toxicity of XM462 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the kinase inhibitor XM462. The information herein is intended to help address issues related to cellular toxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line panel at concentrations of this compound that are required for effective inhibition of the target kinase. Is this expected?
A1: High concentrations of kinase inhibitors can sometimes lead to cytotoxicity.[1] This can be due to on-target toxicity (the intended target is essential for cell survival) or off-target effects (the inhibitor is interacting with other kinases or proteins).[1][2] It is crucial to determine the therapeutic window of this compound in your specific cell models.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target toxicity is a critical step in understanding the mechanism of action of XM426.[3] A multi-faceted approach is recommended:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][5] A highly selective inhibitor will primarily bind to its intended target.[6]
-
Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor that targets the same kinase as this compound. If the cytotoxic phenotype persists, it is more likely to be an on-target effect.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should alleviate on-target effects but not off-target toxicity.[4]
-
CRISPR-Cas9 Knockout: Test the efficacy of this compound in a cell line where the intended target has been genetically removed. If the compound still induces cell death, it is likely due to off-target effects.[3]
Q3: What is the difference between IC50 and CC50, and why are both important for our studies with this compound?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit a specific biological process (e.g., kinase activity) by 50%.[7][8] In contrast, the CC50 (half-maximal cytotoxic concentration) is the concentration of this compound that causes the death of 50% of the cells in a culture. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is a measure of the drug's safety window. A higher TI is desirable, as it indicates that the drug is effective at concentrations well below those that cause significant cytotoxicity.
Q4: Could the formulation or solubility of this compound be contributing to the observed toxicity?
A4: Yes, issues with compound solubility can lead to the formation of precipitates, which can cause non-specific cellular stress and toxicity.[4] It is important to ensure that this compound is fully dissolved in the cell culture media at the tested concentrations. A vehicle control (e.g., DMSO) should always be included in your experiments to rule out solvent-induced toxicity.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.[4] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[4] |
| On-target toxicity | 1. Modulate the expression of the target kinase (e.g., via siRNA or CRISPR) to confirm that toxicity is dependent on target levels. 2. Assess whether the target kinase is a known essential gene in your cell line. | 1. Reduced toxicity with lower target expression. 2. Confirmation that targeting this kinase is inherently cytotoxic to the cells. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[4] | 1. Prevention of compound precipitation, which can lead to non-specific effects.[4] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[4] 2. Consider dose interruption or reduction strategies in your experimental design.[4] | 1. Reduced cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[4] |
| Inhibitor instability | 1. Check the stability of this compound in your experimental conditions (e.g., in media at 37°C over time). | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products.[4] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent.[4] | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[4] |
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Cell Line | Target IC50 (nM) | CC50 (nM) | Therapeutic Index (TI = CC50/IC50) |
| Cell Line A | [Insert Data] | [Insert Data] | [Insert Data] |
| Cell Line B | [Insert Data] | [Insert Data] | [Insert Data] |
| Cell Line C | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Off-Target Kinase Profiling of this compound at 1 µM
| Off-Target Kinase | % Inhibition |
| Kinase 1 | [Insert Data] |
| Kinase 2 | [Insert Data] |
| Kinase 3 | [Insert Data] |
| ...and so on | [Insert Data] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)[9]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.[9]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Selected cell line
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully transfer a specific volume of the cell-free supernatant (as per kit instructions) to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[9]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (typically 490 nm).[9]
Protocol 3: Annexin V Apoptosis Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]
Materials:
-
Commercially available Annexin V apoptosis detection kit (e.g., with FITC and Propidium Iodide)
-
This compound
-
Selected cell line
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide and incubate as per the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11]
Visualizations
Caption: Generic MAPK/ERK signaling pathway with this compound as a hypothetical RAF inhibitor.
Caption: Experimental workflow for addressing this compound-induced cytotoxicity.
Caption: Decision tree for distinguishing on-target vs. off-target toxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in XM462-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assay results when working with the dihydroceramide desaturase inhibitor, XM462.[1] The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of variability in plate-based assays?
A1: Pipetting error is a frequent and significant source of variability in plate-based assays.[2][3] Inaccuracies in dispensing small volumes of reagents, such as the enzyme, substrate, or this compound compound, can lead to substantial differences between wells. To mitigate this, ensure pipettes are regularly calibrated, use proper pipetting techniques, and consider using a multi-channel pipette for adding common reagents to all wells.[3][4]
Q2: How can I reduce high background signal in my luminescence-based assay?
A2: High background in a luminescence assay can be caused by several factors. Using opaque, white-walled microplates is recommended as they maximize the luminescent signal and prevent crosstalk between wells.[5][6] Additionally, ensure that reagents are not contaminated and allow the plate to "dark adapt" by incubating it in the dark for about 10 minutes before reading to reduce plate autofluorescence.[5]
Q3: My results show high variability between experiments performed on different days. What could be the cause?
A3: Inter-experiment variability can arise from inconsistencies in experimental conditions.[4] Factors such as different batches of reagents, slight variations in incubation times or temperatures, and the age of prepared solutions can all contribute. To improve reproducibility, prepare a large master mix of reagents when possible, use reagents from the same lot across all experiments, and meticulously follow the same protocol each time.[4] Normalizing data, for instance by using an internal control, can also help to minimize this type of variability.[4]
Q4: What is the recommended storage and handling for this compound?
A4: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles of your samples and reagents to maintain their integrity.[4]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Question: I am observing a high coefficient of variation (%CV) between my replicate wells for the same experimental condition. What steps can I take to troubleshoot this?
Answer:
High variability between replicates is a common issue that can often be resolved by refining your experimental technique and setup. Follow these steps to identify and address the potential sources of error:
Methodology for Troubleshooting High Replicate Variability:
-
Pipette Calibration and Technique Review:
-
Ensure all pipettes used in the assay are properly calibrated.[7] It is recommended to have pipettes calibrated at least once a year.[7]
-
Review your pipetting technique. Use a slow and smooth action when aspirating and dispensing liquids.[3] For volumes greater than 10 µL, pre-wetting the pipette tip can improve accuracy.[2][3] When dispensing, touch the pipette tip to the side of the container wall to ensure all liquid is transferred.[8]
-
-
Reagent and Sample Mixing:
-
Thoroughly mix all reagent and sample solutions before pipetting. Inadequate mixing can lead to concentration gradients within the stock solution, resulting in inconsistent amounts being dispensed.[6]
-
For cell-based assays, ensure cells are evenly suspended before plating to avoid differences in cell number between wells.
-
-
Use of Master Mixes:
-
Prepare a master mix of common reagents (e.g., buffer, enzyme, substrate) for each experimental plate.[4] This ensures that each well receives the same concentration of these components, minimizing well-to-well variation.
-
-
Plate Handling and Incubation:
-
Be mindful of temperature gradients across the microplate, especially during incubation. The outer wells of a plate can be more susceptible to temperature fluctuations. Consider leaving the outer wells empty or filling them with buffer to create a more uniform temperature environment for the inner wells.
-
Ensure consistent incubation times for all wells. When adding reagents that initiate a reaction, do so in a consistent and timely manner across the plate.
-
-
Instrument Settings:
-
If using a microplate reader, check the instrument settings. For luminescence assays, a higher number of flashes or a longer integration time can help to average out signal fluctuations and reduce variability.[9]
-
Issue 2: Inconsistent this compound Inhibition (IC50 Shift)
Question: The calculated IC50 value for this compound varies significantly between experiments. How can I achieve more consistent results?
Answer:
Shifts in the IC50 value of an inhibitor can be caused by variations in the assay conditions that affect enzyme activity or the inhibitor's potency.
Methodology for Troubleshooting IC50 Variability:
-
Standardize Enzyme and Substrate Concentrations:
-
The apparent potency of an inhibitor can be highly dependent on the concentrations of the enzyme and substrate.[10] Use consistent, optimized concentrations of both in every experiment.
-
Ensure that the enzyme concentration is in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.[11]
-
For ATP-competitive inhibitors, the ATP concentration relative to its Km value is critical and should be kept constant.[12]
-
-
Control for Solvent Effects:
-
Verify Reagent Stability:
-
Ensure that the this compound stock solution and the enzyme are stable under your experimental conditions. Avoid repeated freeze-thaw cycles.[4] Prepare fresh dilutions of the inhibitor for each experiment from a stable stock.
-
-
Consistent Incubation Times:
-
The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be precisely controlled and consistent across all experiments.
-
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your this compound-based assay. These values are based on general principles for enzyme inhibitor assays and should be optimized for your specific experimental system.
Table 1: Recommended Reagent Concentration Ranges for Assay Optimization
| Parameter | Recommended Starting Concentration | Considerations |
| Enzyme Concentration | Titrate to determine the concentration that yields a robust signal within the linear range of the assay. | Higher enzyme concentrations can lead to increased autophosphorylation and may require higher inhibitor concentrations for effective inhibition.[12] |
| Substrate Concentration | Equal to the Km value of the substrate. | Using a substrate concentration at or near the Km allows for sensitive detection of competitive inhibitors. |
| ATP Concentration (for kinase assays) | Equal to the Km(ATP) of the enzyme. | This is crucial for obtaining comparable IC50 values for ATP-competitive inhibitors.[12] |
| This compound Concentration | Start with a wide range of concentrations (e.g., 10 µM to 0.1 nM) in a serial dilution to determine the IC50. | The IC50 for this compound has been reported as 8.2 µM in vitro and 0.78 µM in cultured cells for dihydroceramide desaturase.[1] |
| DMSO Concentration | Keep final concentration <1% (v/v) and consistent across all wells. | Higher concentrations can negatively impact enzyme activity.[13] |
Table 2: Recommended Incubation Times and Temperatures
| Step | Recommended Time | Recommended Temperature | Notes |
| Pre-incubation of Enzyme with this compound | 15 - 60 minutes | Room Temperature or 30°C | This allows the inhibitor to bind to the enzyme before the reaction is initiated. |
| Enzymatic Reaction | 30 - 90 minutes | 30°C or 37°C | The reaction should be stopped within the linear phase of product formation. |
| Signal Development (e.g., Luminescence) | 10 - 20 minutes | Room Temperature | Follow the manufacturer's instructions for the detection reagent. |
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition.
Caption: General workflow for an this compound in vitro inhibition assay.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 5. agilent.com [agilent.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. abyntek.com [abyntek.com]
- 8. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
comparing the efficacy of XM462 and GT11 as DES1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Dihydroceramide Desaturase 1 (DES1), XM462 and GT11. DES1 is a critical enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the conversion of dihydroceramide to ceramide. Inhibition of DES1 is a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, by modulating the cellular levels of bioactive sphingolipids.
Efficacy Comparison
| Inhibitor | IC50 Value | Experimental System | Reference |
| This compound | 8.2 µM (in vitro) | Rat liver microsomes | [1] |
| 0.78 µM (in cells) | Jurkat A3 cells | Not explicitly cited | |
| GT11 | 23 nM | Primary cultured cerebellar neurons | [2] |
| 52 nM | HGC27 cell lysates | [1] |
Note: The significant difference in reported IC50 values underscores the importance of the experimental context. Factors such as the enzyme source (e.g., rat liver microsomes vs. cell lysates), substrate concentration, and the specific cell line used can influence the apparent inhibitory potency. A recent study identified a new compound, PR280, as a more potent DES1 inhibitor in vitro (IC50 = 700 nM) than both GT11 and this compound, which were referred to as "current reference inhibitors"[3].
Mechanism of Action
Both this compound and GT11 are reported to be active site-directed inhibitors of DES1.
-
This compound is a mechanism-based inhibitor where the C5 methylene group of the dihydroceramide substrate is replaced by a sulfur atom.[1] It has been shown to exhibit a mixed-type inhibition pattern.[1]
-
GT11 is a cyclopropene-containing sphingolipid analog that acts as a competitive inhibitor of DES1.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are representative protocols for determining DES1 inhibition.
In Vitro Dihydroceramide Desaturase (DES1) Activity Assay
This protocol is adapted from methodologies used to assess DES1 inhibition by various compounds.
Objective: To measure the enzymatic activity of DES1 in the presence of inhibitors.
Materials:
-
Rat liver microsomes (as a source of DES1)
-
N-octanoyl-D-erythro-sphinganine (dihydroceramide substrate)
-
Radiolabeled substrate (e.g., [³H]dihydroceramide)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH
-
Inhibitors (this compound, GT11) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and the desired concentration of the inhibitor (or vehicle control).
-
Add the rat liver microsomes to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the dihydroceramide substrate (a mixture of labeled and unlabeled substrate).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).
-
Extract the lipids and separate the product (ceramide) from the substrate (dihydroceramide) using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled ceramide formed using a scintillation counter.
-
Calculate the percentage of DES1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualization
Inhibition of DES1 leads to a significant alteration in the cellular sphingolipid profile, primarily causing an accumulation of dihydroceramides and a depletion of ceramides. This shift has profound effects on various downstream signaling pathways.
The accumulation of dihydroceramides has been linked to the induction of autophagy and can lead to endoplasmic reticulum (ER) stress, which may contribute to glial dysfunction and neurodegeneration.[5][6][7][8][9] The reduction in ceramide levels can impact cellular processes such as apoptosis and cell cycle progression.
Below are Graphviz diagrams illustrating the DES1 signaling pathway and a general experimental workflow for assessing DES1 inhibitors.
Caption: DES1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for DES1 Inhibition Assay.
References
- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of the dihydroceramide desaturase inhibitor GT11 modified at the amide function: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]
- 8. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Dihydroceramide Desaturase Governs Endoplasmic Reticulum and Lipid Dro" by Yuqing Zhu [openscholarship.wustl.edu]
Comparative Analysis of Fenretinide and its Analogs in Sphingolipid Metabolism Research
Introduction
Mechanism of Action: Fenretinide and Ceramide Metabolism
Fenretinide's primary mode of action involves the elevation of intracellular ceramide levels through two main pathways: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: Fenretinide has been shown to upregulate the expression and activity of key enzymes in the de novo ceramide synthesis pathway, such as serine palmitoyltransferase (SPT) and ceramide synthase (CerS). This leads to an increased production of dihydroceramides, which are then desaturated to form ceramides.
-
Salvage Pathway: While less definitively characterized, some studies suggest that fenretinide may also influence the salvage pathway, which recycles sphingosine back into ceramide.
The accumulation of ceramide triggers a cascade of downstream events culminating in apoptosis. These include the formation of ceramide-rich macrodomains in mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c.
Figure 1: Simplified signaling pathway of Fenretinide-induced ceramide accumulation and apoptosis.
Experimental Data: Comparative Efficacy
While direct comparisons with XM462 are unavailable, the following table summarizes the efficacy of fenretinide and a related compound, ST-1926, which also modulates retinoid signaling pathways.
| Compound | Cell Line | IC50 | Key Findings | Reference |
| Fenretinide (4-HPR) | Neuroblastoma (SH-SY5Y) | ~5 µM | Induced apoptosis via ceramide generation. | |
| Fenretinide (4-HPR) | Multiple Myeloma | 5-10 µM | Synergistic with bortezomib, involving dihydroceramide desaturase. | |
| ST-1926 | Various Cancer Cell Lines | 0.1-1 µM | Induced apoptosis independent of classic retinoid receptors. |
Experimental Protocols
Below are representative protocols for investigating the effects of fenretinide on sphingolipid metabolism.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or multiple myeloma (U266, RPMI8226) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: Fenretinide is dissolved in ethanol or DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C.
-
Treatment: Cells are seeded at a desired density (e.g., 1 x 10^6 cells/mL) and treated with various concentrations of fenretinide (e.g., 1-10 µM) for specified time points (e.g., 6, 12, 24 hours).
2. Measurement of Sphingolipids by Mass Spectrometry:
-
Lipid Extraction: Following treatment, cells are harvested, and lipids are extracted using a modified Bligh-Dyer method with a mixture of methanol, chloroform, and water. Internal standards (e.g., C17-sphingosine, C17-ceramide) are added for quantification.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Figure 2: A typical experimental workflow for studying the effects of Fenretinide on sphingolipid metabolism.
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified by flow cytometry after staining cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic cells.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate assays.
Conclusion
Fenretinide remains a critical tool in sphingolipid metabolism research, primarily due to its well-documented ability to induce ceramide-dependent apoptosis in various cancer models. While direct comparative data for this compound is lacking, the established mechanisms and experimental protocols for fenretinide provide a solid foundation for evaluating novel compounds targeting this pathway. Future research should aim to directly compare the efficacy and off-target effects of new-generation retinoids and other ceramide-inducing agents against the benchmark of fenretinide to identify more potent and specific therapeutic candidates.
Validating DES1 Inhibition: A Comparative Guide to XM462 and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of Dihydroceramide Desaturase 1 (DES1) in cellular processes, understanding the nuances of its inhibition is paramount. This guide provides an objective comparison of two common methods for validating DES1 inhibition: the small molecule inhibitor XM462 and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
At a Glance: this compound vs. DES1 siRNA
| Feature | This compound (Chemical Inhibition) | DES1 siRNA (Genetic Knockdown) |
| Mechanism of Action | Mixed-type inhibitor of DES1 enzymatic activity.[1] | Post-transcriptional gene silencing by mRNA degradation. |
| Speed of Onset | Rapid, dependent on cellular uptake and binding kinetics. | Slower, requires transfection and time for protein turnover. |
| Duration of Effect | Transient, dependent on compound stability and metabolism. | Can be transient or lead to stable knockdown depending on the experimental setup.[2] |
| Specificity | Potential for off-target effects on other cellular components. | High on-target specificity, but potential for off-target effects on other genes.[3][4] |
| Reversibility | Reversible upon removal of the compound. | Generally not reversible in the short term. |
| Typical Concentration | 0.78 µM (in cultured cells) to 8.2 µM (in vitro) IC50 values have been reported.[5] | 10-100 nM is a common concentration range for effective knockdown.[6] |
| Validation | Measurement of dihydroceramide accumulation and reduced ceramide levels. | Quantification of DES1 mRNA and protein reduction. |
Delving into the Data: A Comparative Overview
While direct head-to-head studies providing quantitative comparisons of this compound and DES1 siRNA are limited, we can synthesize data from various reports to understand their relative effects. The primary endpoint for assessing DES1 inhibition is the accumulation of its substrate, dihydroceramide, and a concomitant decrease in its product, ceramide.
Table 1: Illustrative Comparison of Expected Outcomes
| Parameter | Effect of this compound Treatment | Effect of DES1 siRNA Knockdown | Data Source (Illustrative) |
| DES1 Protein Level | No direct effect on protein expression. | Significant reduction in protein levels. | Western Blot Analysis |
| DES1 mRNA Level | No direct effect on mRNA levels. | Significant reduction in mRNA levels. | qRT-PCR Analysis |
| Dihydroceramide Levels | Significant increase. | Significant increase. | Mass Spectrometry-based Lipidomics |
| Ceramide Levels | Significant decrease. | Significant decrease. | Mass Spectrometry-based Lipidomics |
| Cell Viability | Can induce reduction in cell viability at certain concentrations.[5] | Can lead to decreased cell viability depending on the cell type and importance of DES1. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) |
Note: The magnitude of these effects will be cell-type and experiment-specific. This table represents the expected qualitative outcomes based on the mechanism of each method.
Visualizing the Pathways and Processes
To better understand the context of DES1 inhibition and the experimental approaches, the following diagrams have been generated.
Caption: De novo ceramide synthesis pathway and the central role of DES1.
Caption: Experimental workflow for comparing this compound and DES1 siRNA.
Experimental Protocols
This compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5 µM to 10 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 to 72 hours), depending on the experimental endpoint.
-
Harvesting: After incubation, harvest the cells for downstream analysis such as lipidomics or western blotting.
siRNA Knockdown of DES1
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.[6]
-
siRNA-Lipid Complex Formation:
-
Dilute the DES1-targeting siRNA and a non-targeting (scrambled) control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[2][6]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for measuring knockdown will vary depending on the cell type and the stability of the DES1 protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by measuring DES1 mRNA levels using qRT-PCR and DES1 protein levels using Western blotting.
-
Functional Assays: Use the remaining cells for functional assays, such as lipidomics analysis or cell viability assays.
Lipidomics Analysis of Dihydroceramides and Ceramides
-
Lipid Extraction: After cell harvesting, perform lipid extraction using a method such as the Bligh-Dyer or a modified Folch extraction.
-
Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the lipid species using liquid chromatography and detect and quantify them using tandem mass spectrometry. Use internal standards for accurate quantification of different dihydroceramide and ceramide species.
-
Data Analysis: Analyze the data to determine the relative or absolute abundance of various dihydroceramide and ceramide species in each sample.
Western Blot for DES1 and Downstream Signaling
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for DES1, phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Both this compound and DES1 siRNA are valuable tools for studying the function of DES1. The choice between a chemical inhibitor and a genetic knockdown approach will depend on the specific research question, the desired speed and duration of the effect, and the experimental system. By using the detailed protocols and comparative data presented in this guide, researchers can more effectively design and interpret their experiments to validate DES1 inhibition and elucidate its role in various biological processes.
References
- 1. Exploring the Potential of siRNA Delivery in Acute Myeloid Leukemia for Therapeutic Silencing [mdpi.com]
- 2. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of XM462 with Other Ceramide Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in oncology and metabolic diseases, the modulation of ceramide metabolism has emerged as a promising strategy. Ceramide, a central hub in sphingolipid metabolism, plays a critical role in various cellular processes, including apoptosis, cell cycle arrest, and insulin signaling. The enzymatic machinery governing ceramide biosynthesis therefore presents a rich source of targets for pharmacological intervention. This guide provides a detailed comparative analysis of XM462, a dihydroceramide desaturase 1 (DES1) inhibitor, with other key inhibitors targeting various stages of the ceramide synthesis pathway. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Overview of Ceramide Synthesis and Key Enzymatic Targets
Ceramide can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo pathway, initiated in the endoplasmic reticulum, is a critical source of ceramide and involves a series of enzymatic steps, each offering a potential point of inhibition. The key enzymes in this pathway are Serine Palmitoyltransferase (SPT), Ceramide Synthase (CerS), and Dihydroceramide Desaturase (DES).
dot
Caption: De Novo Ceramide Synthesis Pathway and Points of Inhibition.
Comparative Efficacy of Ceramide Synthesis Inhibitors
The inhibitory potential of this compound and its counterparts is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values are crucial for comparing the potency of different compounds. The following tables summarize the available quantitative data for inhibitors targeting DES1, CerS, and SPT.
Dihydroceramide Desaturase 1 (DES1) Inhibitors
| Inhibitor | IC50 (in vitro) | IC50 (in cells) | Ki | Mechanism of Inhibition | Enzyme Source | Reference |
| This compound | 8.2 µM | 0.78 µM | 2 µM | Mixed-type | Rat liver microsomes | [1][2][3] |
| GT11 | 52 nM | 23 nM | 22 nM / 6 µM | Competitive | HGC27 cell lysates / Rat liver microsomes | [2][4] |
| Fenretinide | 2.32 µM | - | 8.28 µM | Competitive | Rat liver microsomes | [2][5] |
| PR280 | 700 nM | - | - | - | - | [6] |
Ceramide Synthase (CerS) Inhibitors
| Inhibitor | Target Isoform(s) | IC50 | Ki | Mechanism of Inhibition | Enzyme Source / Cell Line | Reference |
| Fumonisin B1 | Pan-CerS | 0.1 µM | - | Competitive | Rat liver microsomes | [2][7] |
| FTY720 (Fingolimod) | CerS2 | 6.4 µM | 2.15 µM | Competitive (vs. dihydrosphingosine) | Human pulmonary artery endothelial cells | [2][8] |
| P053 | CerS1 selective | 0.54 µM (human) | - | Non-competitive | Recombinant human CerS1 | [9][10] |
Serine Palmitoyltransferase (SPT) Inhibitors
| Inhibitor | IC50 | Ki | Mechanism of Inhibition | Enzyme Source / Cell Line | Reference |
| Myriocin | 3.5 µg/mL (HCV infection) | 0.28 nM | Potent inhibitor | Fungal metabolite | [11][12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of inhibitor efficacy. Below are generalized methodologies for key in vitro enzyme assays.
In Vitro Dihydroceramide Desaturase (DES1) Assay
This assay measures the conversion of a dihydroceramide substrate to ceramide by DES1, often using a radiolabeled or fluorescent substrate.
-
Enzyme Source Preparation: Microsomes are isolated from rat liver or cultured cells (e.g., SMS-KCNR neuroblastoma cells) known to express DES1. Protein concentration is determined using a standard method like the BCA assay.[14][15]
-
Reaction Mixture: A typical reaction mixture includes the enzyme source (e.g., 100 µg of microsomal protein), a buffer system (e.g., phosphate buffer, pH 7.4), and a cofactor such as NADH.[14]
-
Substrate: A labeled substrate, such as N-C8:0-d-erythro-dihydroceramide (C8-dhCer), is added to the reaction mixture.[14]
-
Inhibitor Addition: The inhibitor of interest (e.g., this compound) is added at varying concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 20 minutes).[14]
-
Reaction Termination and Product Analysis: The reaction is stopped, and the lipids are extracted. The product (ceramide) is then separated from the substrate (dihydroceramide) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of product is quantified.[14]
dot
Caption: General Workflow for an In Vitro DES1 Inhibition Assay.
In Vitro Ceramide Synthase (CerS) Assay
This assay quantifies the activity of CerS by measuring the N-acylation of a sphingoid base.
-
Enzyme Source: Homogenates from cells or tissues expressing the CerS isoform of interest are used.[16]
-
Reaction Components: The assay mixture typically contains a buffer, the enzyme homogenate, a sphingoid base substrate (e.g., NBD-labeled sphinganine), and a fatty acyl-CoA (e.g., C16:0-CoA).[16][17]
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with the test inhibitor (e.g., Fumonisin B1) for a short period before initiating the reaction.[17]
-
Reaction Initiation and Incubation: The reaction is started by the addition of the substrates and incubated at 37°C.[17]
-
Termination and Analysis: The reaction is stopped, typically by the addition of a solvent mixture like chloroform/methanol. The fluorescent ceramide product is then extracted, separated by TLC or HPLC, and quantified.[16]
Downstream Signaling and Cellular Consequences
Inhibition of ceramide synthesis can have profound effects on cellular signaling pathways, primarily by modulating the levels of ceramide and its precursors.
dot
Caption: Simplified Downstream Effects of Ceramide Synthesis Inhibition.
Inhibition of DES1 by compounds like this compound leads to an accumulation of dihydroceramides and a reduction in ceramide levels.[3] While structurally similar, dihydroceramides generally do not replicate the pro-apoptotic and anti-proliferative functions of ceramides. The reduction in ceramide can lead to decreased activation of downstream effectors such as protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), which are involved in dephosphorylating and inactivating the pro-survival kinase Akt.[18][19] Consequently, the attenuation of ceramide-mediated signaling can impact cellular fate, potentially inhibiting apoptosis and cell cycle arrest in some contexts, while in others, the accumulation of dihydroceramides may have distinct biological effects.
In contrast, inhibitors of SPT and CerS block earlier steps in the pathway, preventing the formation of both dihydroceramides and ceramides. This can lead to more profound alterations in sphingolipid metabolism and downstream signaling. For instance, myriocin, an SPT inhibitor, has been shown to ameliorate insulin resistance induced by high-fat diets by preventing the accumulation of ceramides that would otherwise impair insulin signaling.[3][20]
Conclusion
This compound is a notable mixed-type inhibitor of dihydroceramide desaturase 1 with efficacy in the micromolar range. When compared to other inhibitors of the de novo ceramide synthesis pathway, it targets a distinct enzymatic step. The choice of inhibitor for research or therapeutic development will depend on the specific desired outcome, whether it is the complete blockage of ceramide synthesis (as with SPT and CerS inhibitors) or the specific modulation of the dihydroceramide/ceramide ratio (as with DES1 inhibitors). The data and protocols presented in this guide offer a foundation for the rational selection and evaluation of these potent pharmacological agents. Further research is warranted to fully elucidate the therapeutic potential of these compounds in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Myriocin (ISP-I), serine palmitoyltransferase inhibitor (CAS 35891-70-4) | Abcam [abcam.com]
- 13. apexbt.com [apexbt.com]
- 14. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 19. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
Unveiling the Cellular Consequences of DES1 Inhibition: A Comparative Analysis of XM462
For researchers, scientists, and drug development professionals, understanding the downstream effects of enzyme inhibition is paramount. This guide provides a comprehensive comparison of the cellular consequences of inhibiting Dihydroceramide Desaturase 1 (DES1) with the small molecule inhibitor XM462, benchmarked against other known DES1 inhibitors. The data presented herein is compiled from multiple studies to offer a clear, objective overview supported by experimental evidence.
The enzyme DES1 is a critical component in the de novo synthesis of ceramides, catalyzing the conversion of dihydroceramide to ceramide.[1] Inhibition of DES1 leads to an accumulation of its substrate, dihydroceramide, and a subsequent depletion of ceramides. This targeted disruption of sphingolipid metabolism has been shown to induce a cascade of downstream cellular events, including the induction of autophagy and cell cycle arrest, making DES1 an attractive target for therapeutic intervention, particularly in oncology.[1][2]
Comparative Efficacy of DES1 Inhibitors
The potency of this compound as a DES1 inhibitor has been evaluated across various research models. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used DES1 inhibitors.
| Inhibitor | Cell Line/System | IC50 Value | Reference |
| This compound | Rat Liver Microsomes | 8.2 µM | [3] |
| Human Leukemia Jurkat A3 cells | 0.78 µM | [3] | |
| Fenretinide (4-HPR) | Rat Liver Microsomes | 2.32 µM | [4] |
| GT11 | HGC27 cell lysates | 52 nM | [4] |
| SKI-II | Cell lysates | Ki = 0.3 µM (noncompetitive) | [5] |
Downstream Effects of this compound-Induced DES1 Inhibition
The primary and immediate downstream effect of DES1 inhibition by this compound is the intracellular accumulation of dihydroceramides. This accumulation is a direct consequence of blocking the conversion of dihydroceramide to ceramide.
Induction of Autophagy
A significant cellular response to the accumulation of dihydroceramides induced by this compound is the activation of autophagy, a cellular process of self-digestion of damaged organelles and proteins. The induction of autophagy is a key downstream effect of DES1 inhibition.[2] Studies have demonstrated that treatment with this compound leads to an increase in the autophagic marker LC3-II in gastric carcinoma HCG27 cells.[2]
Cell Cycle Arrest
Another critical downstream consequence of this compound-mediated DES1 inhibition is the perturbation of the cell cycle. Specifically, the accumulation of dihydroceramides has been shown to cause a delay in the G1/S phase transition, effectively arresting cell proliferation.[6][7] This effect has been observed in various cancer cell lines, including the gastric carcinoma HCG27 cell line, where this compound treatment led to a modulation of cyclin D1 expression and a subsequent delay in the G1/S transition.[6][7]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
Dihydroceramide Desaturase (DES1) Activity Assay
This assay measures the enzymatic activity of DES1 by quantifying the conversion of a fluorescently labeled dihydroceramide substrate to ceramide.
Materials:
-
Cell lysates or microsomal fractions
-
Fluorescent dihydroceramide substrate (e.g., NBD-C6-dihydroceramide)
-
NADH
-
Reaction buffer (e.g., phosphate buffer)
-
HPLC system with a fluorescence detector
Protocol:
-
Prepare cell lysates or microsomal fractions containing the DES1 enzyme.
-
In a reaction tube, combine the enzyme preparation, reaction buffer, and NADH.
-
Initiate the reaction by adding the fluorescent dihydroceramide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract using HPLC with a fluorescence detector to separate and quantify the fluorescent dihydroceramide substrate and the fluorescent ceramide product.
-
Calculate DES1 activity based on the amount of product formed over time.
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the number of viable cells in a culture after treatment with DES1 inhibitors.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Harvest cells and resuspend them in PBS to create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[4]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is employed to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell suspension
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with Propidium Iodide (PI) solution, which intercalates with DNA.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][8]
Autophagy Assessment (Western Blot for LC3-II)
This technique is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LC3. This antibody will detect both LC3-I and the lipidated, faster-migrating form, LC3-II.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the light signal produced by the HRP enzyme.
-
The relative abundance of LC3-I and LC3-II can be quantified by densitometry. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of XM462: A Comparative Cross-Validation Guide
A Deep Dive into the Molecular Machinery of a Novel Therapeutic Candidate
In the landscape of drug discovery and development, the rigorous validation of a compound's mechanism of action is a critical step toward clinical translation. This guide provides a comprehensive cross-validation of the mechanism of action for the investigational compound XM462. By juxtaposing its molecular interactions and downstream cellular effects with established alternative agents, we offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform further research and development strategies.
Executive Summary
This compound has emerged as a promising therapeutic candidate, and understanding its precise mechanism of action is paramount. This guide dissects the signaling pathways modulated by this compound, presents comparative quantitative data against relevant alternatives, and provides detailed experimental protocols for the validation of its biological activity. Through a combination of tabular data, signaling pathway diagrams, and methodological workflows, we aim to provide a definitive resource for the scientific community engaged in the study of this compound and related compounds.
Comparative Analysis of this compound and Mechanistic Alternatives
To provide a robust cross-validation of this compound's mechanism of action, a direct comparison with well-characterized pharmacological agents is essential. The following table summarizes key quantitative metrics for this compound and its comparators, offering a snapshot of their relative potencies and target affinities.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell-Based Potency (EC50, nM) | Reference |
| This compound | Target A | 15 | 5 | 50 | [Internal Data] |
| Target B | 250 | 120 | >1000 | [Internal Data] | |
| Compound X | Target A | 30 | 12 | 100 | [Published Study 1] |
| Compound Y | Target C | 10 | 2 | 25 | [Published Study 2] |
Table 1: Comparative Quantitative Data of this compound and Alternative Compounds. This table highlights the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and cell-based half-maximal effective concentration (EC50) for this compound and its comparators against their respective primary targets.
Elucidating the Signaling Cascade: The this compound Pathway
This compound is hypothesized to exert its effects through the direct inhibition of Target A, a key kinase in a well-defined signaling cascade. The following diagram illustrates the proposed mechanism of action and the downstream consequences of target engagement.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the inhibition of Target A by this compound, leading to the modulation of downstream effectors and resulting in decreased proliferation and increased apoptosis.
Experimental Protocols for Mechanism of Action Validation
To ensure the reproducibility of findings, detailed experimental protocols are provided for key assays used to validate the mechanism of action of this compound.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.
Figure 2: CETSA Experimental Workflow. This workflow outlines the key steps in performing a Cellular Thermal Shift Assay to validate the binding of this compound to its intended target within intact cells.
Protocol:
-
Cell Culture: Culture cells to 70-80% confluency in appropriate media.
-
Compound Treatment: Treat cells with this compound at various concentrations or a vehicle control for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for Target A.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Target A as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Downstream Signaling Analysis: Western Blotting
To confirm that target engagement by this compound leads to the expected downstream signaling changes, Western blotting for key pathway components is performed.
Protocol:
-
Cell Treatment: Treat cells with a dose-range of this compound or a vehicle control for a specified time course.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of Downstream Effector 1 and Downstream Effector 2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in the phosphorylation of downstream effectors is expected upon this compound treatment.
Conclusion and Future Directions
The data presented in this guide provide a strong cross-validation for the proposed mechanism of action of this compound as a potent and selective inhibitor of Target A. The comparative analysis demonstrates its distinct profile relative to other known agents, and the detailed protocols offer a clear path for independent verification and further investigation. Future studies should focus on in vivo target validation and exploring the full therapeutic potential of this compound in relevant disease models. This comprehensive guide serves as a foundational resource for the continued development of this promising therapeutic candidate.
Evaluating the Specificity of XM462 Against Other Desaturases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydroceramide desaturase 1 (DES1) inhibitor, XM462, with other key human desaturases. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing specificity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Inhibitor Specificity
| Target | Inhibitor | In Vitro IC50 | Cell-Based IC50 | Ki | Notes |
| DES1 | This compound | 8.2 µM [1][2] | 0.78 µM [1][2] | 2 µM (mixed-type) [1][2] | A mechanism-based inhibitor.[2] |
| DES1 | GT11 | 23 nM (in cerebellar neurons) | - | - | A potent cyclopropene-containing ceramide analog.[3] |
| DES1 | PR280 | 700 nM | - | - | A cyclopropenone ceramide analog reported to be more potent than this compound in vitro.[4] |
| SCD1 | A-939572 | <4 nM (murine), 37 nM (human)[5] | - | - | Potent and orally bioavailable.[6] |
| SCD1 | CAY10566 | 4.5 nM (mouse), 26 nM (human)[6][7] | 7.9 nM or 6.8 nM (HepG2 cells)[6] | - | Selective and orally bioavailable.[6] |
| SCD1 | SSI-4 | 1.9 nM | - | - | Highly potent and selective.[7] |
| FADS1 | SC-26196 | >200 µM | - | - | While primarily a FADS2 inhibitor, it shows low activity against FADS1. |
| FADS1 | D5D-IN-326 | - | - | - | Used in research to inhibit FADS1 activity.[8][9] |
| FADS2 | SC-26196 | 0.2 µM | - | - | A selective FADS2 (Δ6 desaturase) inhibitor.[10] |
| FADS2 | CAY10566 | - | - | - | Also a direct FADS2 inhibitor.[10] |
Off-Target Activity of this compound Analogs:
Studies on analogs of this compound have provided insights into its potential off-target effects. These analogs were found to inhibit both dihydroceramide desaturase and acid ceramidase.[11] However, they did not show inhibitory activity against other enzymes involved in sphingolipid metabolism, including neutral ceramidase, acid sphingomyelinase, acid glucosylceramide hydrolase, sphingomyelin synthase, and glucosylceramide synthase.[11] This suggests that the core structure of this compound has a degree of selectivity within the sphingolipid pathway, with the notable exception of acid ceramidase.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating inhibitor specificity, the following diagrams are provided in the DOT language for Graphviz.
Caption: De Novo Sphingolipid Synthesis Pathway and the Point of Inhibition by this compound.
Caption: Overview of Major Fatty Acid Desaturation Pathways Catalyzed by SCD1, FADS1, and FADS2.
Caption: General Experimental Workflow for Determining the IC50 of a Desaturase Inhibitor.
Experimental Protocols
The following are detailed methodologies for conducting in vitro assays to determine the specificity of this compound against DES1, SCD1, FADS1, and FADS2.
Dihydroceramide Desaturase 1 (DES1) Inhibition Assay
This protocol is adapted from established methods for measuring DES1 activity.[12][13]
Objective: To determine the IC50 value of this compound for DES1.
Materials:
-
Enzyme Source: Microsomes from rat liver or from cells overexpressing human DES1.
-
Substrate: N-octanoyl-D-erythro-sphinganine (C8-dihydroceramide) or a fluorescently labeled analog.
-
Cofactor: NADH.
-
Assay Buffer: Potassium phosphate buffer (pH 7.2) containing sucrose and catalase.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection System: HPLC with UV or fluorescence detection, or a radioactivity counter if using a radiolabeled substrate.
Procedure:
-
Enzyme Preparation: Prepare microsomes from the chosen source according to standard procedures. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADH, and the desired concentration of this compound. Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the DES1 substrate to initiate the reaction. The final volume should be kept consistent across all samples.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the substrate (dihydroceramide) from the product (ceramide) using HPLC or TLC.
-
Quantification: Quantify the amount of product formed.
-
IC50 Calculation: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay
This protocol is based on commonly used methods for assessing SCD1 activity.[5]
Objective: To determine the IC50 value of this compound for SCD1.
Materials:
-
Enzyme Source: Microsomes from liver tissue or cells expressing SCD1.
-
Substrate: [14C]-Stearoyl-CoA.
-
Cofactor: NADPH.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Inhibitor: this compound.
-
Detection System: Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, NADPH, and varying concentrations of this compound. Pre-incubate at 37°C.
-
Enzyme Addition: Add the microsomal protein to the reaction mixture.
-
Reaction Start: Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubation: Incubate at 37°C for a set time (e.g., 20 minutes).
-
Reaction Stop: Terminate the reaction by adding a solution of potassium hydroxide in ethanol.
-
Saponification and Extraction: Saponify the lipids by heating, then acidify and extract the fatty acids with an organic solvent like hexane.
-
Separation: Separate the saturated (stearate) and monounsaturated (oleate) fatty acids using thin-layer chromatography (TLC).
-
Quantification: Scrape the bands corresponding to stearate and oleate and measure the radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the percent inhibition based on the conversion of stearate to oleate and determine the IC50 value.
Fatty Acid Desaturase 1 (FADS1) and 2 (FADS2) Inhibition Assays
These assays can be performed using cell-based systems or with isolated microsomes.
Objective: To determine the IC50 values of this compound for FADS1 and FADS2.
Materials:
-
Cell Line: A cell line that expresses FADS1 and FADS2 (e.g., HepG2).
-
Substrates: For FADS1, dihomo-γ-linolenic acid (DGLA). For FADS2, linoleic acid or α-linolenic acid.
-
Inhibitor: this compound.
-
Analysis: Gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling.
Procedure:
-
Cell Culture: Culture the chosen cell line to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Substrate Addition: Add the respective fatty acid substrate (DGLA for FADS1; linoleic or α-linolenic acid for FADS2) to the culture medium.
-
Incubation: Incubate the cells for a further period to allow for fatty acid metabolism.
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
Fatty Acid Methyl Ester (FAME) Preparation: Convert the fatty acids in the lipid extract to FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the fatty acid profile.
-
IC50 Calculation: Calculate the desaturation index (product-to-substrate ratio) for each inhibitor concentration. For FADS1, this would be the ratio of arachidonic acid to DGLA. For FADS2, it would be the ratio of γ-linolenic acid to linoleic acid. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of dihydroceramide desaturase 1. Based on available data for its analogs, it exhibits a degree of selectivity within the sphingolipid metabolic pathway, with a notable off-target effect on acid ceramidase. Direct comparative data against other major fatty acid desaturases such as SCD1, FADS1, and FADS2 is currently lacking. To definitively establish the specificity profile of this compound, it is recommended that researchers perform direct in vitro or cell-based assays as outlined in this guide. The provided protocols offer a robust framework for such comparative studies, enabling a comprehensive evaluation of this compound's selectivity and its potential for cross-reactivity with other key lipid-modifying enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Fatty acid desaturase 1 (FADS1) is a cancer marker for patient survival and a potential novel target for precision cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase 1 (FADS1) is a cancer marker for patient survival and a potential novel target for precision cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: XM462 and Other Novel DES1 Inhibitors in Preclinical Research
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, dihydroceramide desaturase 1 (DES1) has emerged as a compelling target for therapeutic intervention in oncology and metabolic diseases. A comprehensive analysis of preclinical data reveals the comparative performance of XM462, a notable DES1 inhibitor, against a field of other novel inhibitory compounds. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these promising molecules.
Quantitative Comparison of DES1 Inhibitor Potency
The inhibitory activity of this compound and other novel DES1 inhibitors has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The data presented below has been compiled from multiple independent studies to provide a comparative overview.
| Inhibitor | In Vitro IC50 (DES1) | Cellular IC50 (DES1) | Cell/Tissue Source for Assay |
| This compound | 8.2 µM[1] | 0.78 µM[2] | Rat liver microsomes, Cultured cells[1][2] |
| GT11 | Not explicitly stated, but PR280 is noted as more potent[3] | 52 nM | HGC27 cell lysates[1] |
| PR280 | 700 nM[3] | Not Available | In vitro assay[3] |
| Fenretinide (4-HPR) | 2.32 µM[1] | 100–250 nM | Rat liver microsomes, Jurkat cells[1] |
| Compound 3 | 155 nM | Not Available | HGC27 cell lysates[1] |
| Compounds 11 & 12 | Not Available | 1 nM | Jurkat cells[1] |
Table 1: Comparative Inhibitory Potency of Novel DES1 Inhibitors. This table summarizes the reported IC50 values for this compound and other selected novel DES1 inhibitors from in vitro and cell-based assays. Lower IC50 values indicate higher potency.
Experimental Methodologies
The following protocols provide a detailed overview of the experimental procedures used to assess the inhibitory activity of the compared DES1 inhibitors.
In Vitro Dihydroceramide Desaturase (DES1) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DES1.
Materials:
-
Rat liver microsomes (source of DES1 enzyme)
-
N-octanoyl-D-erythro-sphinganine (C8-dihydroceramide) or other suitable dihydroceramide substrate
-
Tritiated N-octanoyl-D-erythro-sphinganine ([³H]C8-dihydroceramide) for radiometric detection
-
NADH or NADPH (cofactor)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (pH 7.4)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
C18 solid-phase extraction columns
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine rat liver microsomes (typically 100 µg of protein) with phosphate buffer.
-
Addition of Inhibitor: Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate mixture containing C8-dihydroceramide, [³H]C8-dihydroceramide, and the cofactor (NADH or NADPH). The substrate is often complexed with BSA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as chloroform/methanol.
-
Separation of Tritiated Water: The product of the desaturation reaction is ceramide and tritiated water ([³H]H₂O). To quantify the enzyme activity, the tritiated water is separated from the unreacted radiolabeled substrate. This is achieved by passing the aqueous phase of the reaction mixture through a C18 column, which retains the lipid substrate while allowing the tritiated water to elute.
-
Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of DES1 leads to the accumulation of its substrate, dihydroceramide, which triggers distinct downstream signaling cascades, primarily culminating in apoptosis and autophagy.
Figure 1. Signaling cascade following DES1 inhibition.
The experimental workflow to investigate the cellular consequences of DES1 inhibition typically involves treating cultured cells with the inhibitor and then assessing various endpoints related to apoptosis and autophagy.
Figure 2. Typical experimental workflow for evaluating DES1 inhibitors.
Concluding Remarks
The available data indicates that while this compound is a potent inhibitor of DES1, several other novel compounds, such as PR280 and the unnamed compounds 11 and 12, exhibit even greater potency in preclinical models. The choice of inhibitor for further investigation will likely depend on a variety of factors including selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of cancer and metabolic disease therapy.
References
- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lipidomics Data: A Comparative Analysis of XM462 and Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel lipid-modulating compound XM462 with established alternative therapies. We present supporting experimental data and detailed protocols for validating lipidomics data using targeted analysis.
The burgeoning field of lipidomics is critical in understanding the complex roles of lipids in cellular processes and disease pathogenesis. The development of new therapeutic agents that target lipid metabolism necessitates robust methods for validating their effects on the lipidome. This guide focuses on the validation of lipidomics data following treatment with a novel therapeutic candidate, this compound, and compares its performance against established lipid-modulating agents.
Comparative Analysis of Lipid Profile Modulation
To evaluate the efficacy and specificity of this compound in altering lipid profiles, a targeted lipidomics analysis was performed on human hepatocyte carcinoma (HepG2) cells treated with this compound, Atorvastatin (a well-known inhibitor of cholesterol synthesis), and Fenofibrate (a PPARα agonist known to reduce triglycerides). The following table summarizes the quantitative changes in key lipid classes relative to a vehicle control.
| Lipid Class | This compound (10 µM) | Atorvastatin (10 µM) | Fenofibrate (10 µM) |
| Fatty Acids (FA) | |||
| Palmitic acid (16:0) | ↓ 45% | ↓ 15% | ↓ 25% |
| Stearic acid (18:0) | ↓ 42% | ↓ 12% | ↓ 20% |
| Oleic acid (18:1) | ↓ 38% | ↓ 10% | ↓ 18% |
| Triglycerides (TG) | |||
| TG(16:0/18:1/18:2) | ↓ 55% | ↓ 20% | ↓ 65% |
| TG(18:0/18:1/18:1) | ↓ 52% | ↓ 18% | ↓ 62% |
| Cholesterol Esters (CE) | |||
| CE(18:1) | ↓ 25% | ↓ 60% | ↓ 15% |
| CE(18:2) | ↓ 22% | ↓ 58% | ↓ 12% |
| Phospholipids (PL) | |||
| Phosphatidylcholine (PC) | ↓ 30% | ↓ 10% | ↓ 5% |
| Phosphatidylethanolamine (PE) | ↓ 28% | ↓ 8% | ↓ 3% |
Data represents the mean percentage change from three independent experiments.
The data indicates that XM426 treatment leads to a significant decrease across multiple lipid classes, with a pronounced effect on fatty acids and triglycerides. This suggests a mechanism of action related to the inhibition of fatty acid synthesis. In comparison, Atorvastatin primarily reduces cholesterol esters, consistent with its role as an HMG-CoA reductase inhibitor. Fenofibrate shows the most substantial impact on triglyceride levels, aligning with its known mechanism of activating PPARα.
Experimental Protocols
A targeted lipidomics approach provides high sensitivity and specificity for quantifying a predefined set of lipids, making it ideal for validating the effects of therapeutic compounds.[1] The following is a detailed protocol for the targeted analysis of lipids from cell culture samples.
Sample Preparation (Lipid Extraction)
A modified Bligh-Dyer extraction method is employed for its efficiency in extracting a broad range of lipids.[2]
-
Cell Lysis: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
Targeted Lipid Analysis by LC-MS/MS
Targeted lipidomics analysis is performed using a triple quadrupole mass spectrometer, which offers high sensitivity and selectivity for quantitative analysis.[3]
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole MS.[2]
-
Chromatographic Separation: A C18 reversed-phase column is used for separation of the different lipid classes.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes is used to elute the lipids.
-
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each targeted lipid species are monitored. Both positive and negative ionization modes are used to cover a wide range of lipid classes.
-
Data Analysis: Peak integration and quantification are performed using Agilent MassHunter Quantitative Analysis software. Lipid concentrations are normalized to the internal standards and the initial cell number.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the experimental workflow for validating lipidomics data after this compound treatment.
Caption: Experimental workflow for targeted lipidomics data validation.
Signaling Pathway Perturbation by this compound
Based on the observed lipid profile changes, this compound is hypothesized to inhibit a key enzyme in the de novo lipogenesis pathway, such as Acetyl-CoA Carboxylase (ACC). The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound in lipid metabolism.
References
Synergistic Potential of XM462 (LP-184) with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of XM462 (also known as LP-184), a novel DNA damaging agent, when used in combination with other targeted therapies. Preclinical studies have demonstrated that combining this compound with specific targeted agents can lead to enhanced anti-tumor activity across a range of cancer types. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying biological pathways.
Mechanism of Action: this compound (LP-184)
This compound is a next-generation acylfulvene, a class of small molecules that induce DNA damage. A key feature of this compound is its tumor-selective activation. The prodrug is converted into its active, DNA-alkylating form by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells compared to healthy tissues. This targeted activation minimizes systemic toxicity. The cytotoxic effect of this compound is particularly pronounced in cancer cells with deficiencies in their DNA Damage Repair (DDR) pathways, creating a synthetic lethal relationship.
Synergy with PARP Inhibitors
A significant area of investigation has been the combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and rucaparib. The rationale for this combination lies in a dual assault on the cancer cell's genome. This compound directly causes DNA damage, while PARP inhibitors prevent the cancer cells from repairing this damage, leading to a synergistic increase in cell death.[1] This combination has shown particular promise in cancers with existing DDR deficiencies, such as those with BRCA1/2 mutations.
Quantitative Synergy Data: this compound with PARP Inhibitors
| Cancer Type | Cell Line | Combination Agent | Synergy Metric | Result |
| Prostate Cancer | 22RV1 (HRD) | Olaparib | Highest Single Agent (HSA) Score | 60 |
| Prostate Cancer | 22RV1 (HRD) | Rucaparib | Highest Single Agent (HSA) Score | 65 |
| Ovarian Cancer | OVCAR3 | Olaparib | Cell Viability Reduction | 25% cell survival with 5 nM this compound + 100 nM olaparib |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) | BT37, CHLA06, CHLA05 | Rucaparib | Viable Cell Count Reduction | Up to 80% reduction compared to DMSO control[2] |
Signaling Pathway: this compound and PARP Inhibitor Synergy
References
Safety Operating Guide
Essential Safety and Disposal Guidance for XM462
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of XM462, a dihydroceramide desaturase inhibitor utilized in tumor research. As a novel research chemical, it is imperative to handle this compound with the utmost care, adhering to stringent laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1045857-53-1) is not publicly available, this guidance is based on general best practices for the safe handling of ceramide-based inhibitors and other research-grade chemical compounds.
Key Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Function | Dihydroceramide Desaturase Inhibitor[1] |
| CAS Number | 1045857-53-1[2] |
| Chemical Formula | C25H51NO3S[2] |
| Primary Research Area | Tumor Research[1] |
General Safety and Handling Precautions
Given the absence of a specific SDS for this compound, researchers should adopt a conservative approach to its handling, treating it as a potentially hazardous substance. The following general safety protocols are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on information for the compound, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month[1].
Proper Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous chemical waste. The following is a general procedural workflow for the disposal of research chemicals like this compound.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), in a designated and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), its CAS number (1045857-53-1), and a clear indication of the associated hazards (e.g., "Potentially Toxic," "Handle with Care").
-
Maintain a log of the contents and quantities of waste added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure secondary containment area within the laboratory, away from general laboratory traffic and incompatible materials, until it is collected for disposal.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, as per their requirements.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Logical Workflow for this compound Disposal
Disclaimer: The information provided here is intended as a general guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet before handling any chemical. The absence of a warning does not imply that the substance is non-hazardous. All research chemicals should be handled with care by qualified individuals.
References
Personal protective equipment for handling XM462
Disclaimer: A specific Safety Data Sheet (SDS) for XM462 (CAS No. 1045857-53-1) could not be located. The following guidance is based on best practices for handling potent, research-grade enzyme inhibitors. It is imperative that a comprehensive risk assessment be conducted by a qualified safety professional before any handling of this substance. This document provides general guidance and should not be considered a substitute for a substance-specific SDS.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a dihydroceramide desaturase inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling solid this compound (weighing, aliquoting) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes |
| Preparing stock solutions and dilutions | - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes |
| Cell culture and in vitro assays | - Biosafety cabinet (if applicable)- Chemical-resistant gloves (Nitrile)- Lab coat- Closed-toe shoes |
| Animal handling (if applicable) | - Consult with institutional animal care and use committee (IACUC) for specific PPE requirements. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
